HUMAN HCC-1
Description
Properties
CAS No. |
169146-44-5 |
|---|---|
Molecular Formula |
C28H24N2O2 |
Origin of Product |
United States |
Molecular Structure and Conformation of Human Ccl1
Primary Sequence Characteristics and Key Residues
The primary structure of Human CCL1, a member of the CC chemokine subfamily, is foundational to its three-dimensional conformation and its interaction with its receptor, CCR8. nih.govqiagen.com The gene for Human CCL1 encodes a precursor protein of 96 amino acids. yeasenbio.comuniprot.org This precursor undergoes cleavage of a hydrophobic signal peptide to yield a mature protein of 73 or 74 amino acid residues. yeasenbio.comnih.govrndsystems.com
| Feature | Description |
| Precursor Protein Length | 96 amino acids |
| Mature Protein Length | 73 or 74 amino acids |
| Molecular Weight (Mature) | Approximately 8.5 - 8.6 kDa (un-glycosylated) |
| Natural Glycoprotein (B1211001) Weight | 15-16 kDa doublet |
Conserved Cysteine Motifs
A defining characteristic of the chemokine superfamily is the presence of conserved cysteine residues that form disulfide bonds, stabilizing their tertiary structure. nih.gov Human CCL1 is a member of the CC subfamily, distinguished by two adjacent N-terminal cysteine residues. genenames.org Uniquely, Human CCL1 and its murine homologue, TCA3, possess an additional pair of cysteine residues, setting them apart from most other chemokines. rndsystems.com In total, the mature CCL1 protein contains six cysteine residues that form three intramolecular disulfide bonds, contributing to the stability of its characteristic "chemokine fold". nih.govthermofisher.com
Significance of the N-terminus in Receptor Interaction
The N-terminal region of chemokines is critically involved in receptor activation and signaling. nih.gov For Human CCL1, the N-terminus plays a pivotal role in its interaction with the CCR8 receptor. The interaction is conceptualized by a "two-site" model, where the core domain of the chemokine binds to the extracellular domains of the receptor, and the N-terminus of the chemokine engages with a pocket formed by the transmembrane helices of the receptor, triggering a signaling cascade. nih.gov
Recent structural studies of the CCL1-CCR8 complex have provided a detailed view of this interaction. The N-terminus of CCL1 engages the receptor's core through an extensive network of interactions involving transmembrane helices 2, 3, and 7. nih.gov Notably, the N-terminal residues of CCL1, specifically the sequence 24KSMQ27, are key to this engagement. nih.gov The conformation of the CCL1 N-terminus upon binding to CCR8 is unique among known chemokine-receptor structures, folding back away from the receptor core. nih.gov Any modification, such as truncation or extension of the N-terminus, can significantly impact the potency and efficacy of receptor signaling, potentially converting an agonist into a partial agonist or an antagonist. nih.govresearchgate.net
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the activity and function of many proteins, including chemokines. researchgate.net
Glycosylation Patterns and Functional Implications
Human CCL1 is a glycoprotein. wikipedia.org Its amino acid sequence contains one potential site for N-linked glycosylation. rndsystems.com The naturally secreted form of CCL1 from activated T cells exists as a glycoprotein doublet with a molecular weight of 15-16 kDa, which is significantly higher than the predicted molecular mass of the polypeptide chain alone (around 8.5 kDa). rndsystems.comrndsystems.com
While the precise effects of glycosylation on CCL1's function are still being fully elucidated, studies on other chemokines suggest that glycosylation can influence biological activity. researchgate.net For instance, glycosylation can protect a chemokine from degradation. cam.ac.uk Systematic studies using chemically synthesized homogeneous N-glycosylated forms of CCL1 have been undertaken to investigate the effect of glycosylation on its chemotactic activity. nih.gov One study found that the CCL1 ligand was glycosylated at residue N52 when engaged with the CCR8 receptor. nih.gov
Higher-Order Structures
The quaternary structure of chemokines, including their propensity to form dimers and higher-order oligomers, is an important aspect of their biology. nih.gov
Dimerization and Oligomerization Studies
Many chemokines have a tendency to form dimers and higher-order oligomers, and these oligomeric forms are increasingly recognized as being functionally important. nih.gov CC-type chemokines typically dimerize through interactions involving residues near the N-terminus. nih.gov However, unlike some other CC chemokines that exist as non-disulfide-linked dimers in their biologically active state, the active form of Human CCL1 is reported to be a monomer. thermofisher.com While many chemokines oligomerize, others such as MCP-3/CCL7 show no tendency to do so. nih.gov The propensity for oligomerization can be influenced by factors such as protein concentration and interaction with glycosaminoglycans on cell surfaces. nih.gov The tertiary structure of the CCL1 monomer adopts the conserved "chemokine fold," which consists of an extended N-terminus, a three-stranded beta-sheet, and a C-terminal alpha-helix, all stabilized by disulfide bonds. nih.gov
Advanced Structural Elucidation Techniques
The determination of the precise three-dimensional arrangement of atoms within the Human HCC-1 protein has been accomplished through the application of sophisticated biophysical techniques. These methods have not only revealed the static structure of the molecule but have also provided insights into its dynamic nature in solution.
X-ray Crystallography Studies
X-ray crystallography has provided high-resolution snapshots of the this compound molecule in its crystalline state. Studies have successfully determined the crystal structures of both the full-length HCC-1 (CCL14) and a truncated, more biologically active form, CCL14(9-74). nih.govnih.govresearchgate.net
The full-length CCL14 structure was resolved to a resolution of 2.23 Å, while the truncated form, which lacks the first eight N-terminal amino acid residues, was determined at a higher resolution of 1.8 Å. nih.govnih.govresearchgate.net A key finding from these crystallographic studies is that both forms of the protein exist as dimers. This dimeric assembly is a characteristic feature of many chemokines and is crucial for their function.
| Parameter | Full-Length CCL14 | Truncated CCL14(9-74) |
| Resolution | 2.23 Å | 1.8 Å |
| Oligomeric State | Dimer | Dimer |
| N-terminus | Disordered (residues 1-8) | Ordered |
| PDB ID | 2Q8R | Not specified in snippets |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the solution structure of this compound, providing a complementary view to the static picture from X-ray crystallography. NMR studies offer insights into the protein's conformation and dynamics in a more physiologically relevant aqueous environment.
The solution structure of this compound was determined using a combination of NMR spectroscopy and computational methods, specifically hybrid distance geometry-dynamical simulated annealing calculations. This approach relies on a large set of experimentally derived distance and angular constraints to calculate a family of structures consistent with the NMR data.
The structure determination was based on a substantial number of experimental restraints, including 1880 distance restraints, of which 82 were between the two subunits of the dimer. nih.gov Additionally, 362 torsion angle restraints, which define the rotational angles of the polypeptide backbone and side chains, were incorporated into the calculations. nih.gov The quality of the resulting ensemble of 30 structures was high, with a low atomic root-mean-square deviation (RMSD) about the mean coordinate positions. For the backbone atoms (excluding the flexible N-terminal residues 1-5), the RMSD was 0.41 ± 0.08 Å, and for all heavy atoms, it was 0.90 ± 0.08 Å, indicating a well-defined structure. nih.gov
These NMR studies confirmed the dimeric nature of HCC-1 in solution and provided a detailed view of its folded structure, which is essential for its interaction with its receptors.
| NMR Structural Data | Value |
| Total Experimental Distance Restraints | 1880 |
| Intersubunit Distance Restraints | 82 |
| Torsion Angle Restraints | 362 |
| Number of Calculated Structures | 30 |
| Backbone Atomic RMSD (residues 6-74) | 0.41 ± 0.08 Å |
| All Atom Atomic RMSD (residues 6-74) | 0.90 ± 0.08 Å |
Biosynthesis, Expression, and Regulation of Human Ccl1
Gene Architecture and Genomic Context
The genetic blueprint for human CCL1 is located within a cluster of chemokine genes on chromosome 17 wikipedia.orggenecards.orgnih.govnih.gov.
Transcriptional Regulation MechanismsThe expression of CCL1 is tightly controlled by various regulatory mechanisms at the transcriptional level.
Role of Transcription FactorsWhile general mechanisms for chemokine regulation involve transcription factors such as NF-κB, which plays a role in inducing many proinflammatory proteinsnih.gov, specific direct evidence linking all listed transcription factors (AhR, AML1a, Elk-1, Meis-1, Nkx6-1) directly to CCL1 gene regulation remains to be comprehensively detailed in some contexts. However, detailed research findings highlight the critical role of specific transcription factors in CCL1 expression:
Early Growth Response 2 (Egr2) : In mast cells, Egr2 is a pivotal transcription factor that is transiently activated following FcεRI-mediated signaling aai.orgnih.gov. It directly targets the promoter of the CCL1 gene and is essential for allergen-induced CCL1 production by these cells aai.orgnih.gov. Mast cells deficient in Egr2 exhibit significantly impaired CCL1 production aai.orgnih.govresearchgate.net.
STAT3 : CCL1 itself can influence STAT3-dependent pathways in regulatory T cells, promoting their suppressive functions, although this primarily describes regulation by CCL1 rather than of CCL1 gene expression pnas.org.
A summary of key transcription factors implicated in CCL1 gene regulation is provided below:
| Transcription Factor | Role in CCL1 Regulation (where specifically identified) | Cellular Context | Citation |
| Egr2 | Critical for allergen-induced CCL1 production | Mast Cells | aai.orgnih.gov |
Cellular Sources of CCL1 Production
CCL1 is produced by a diverse array of immune and other cell subsets, contributing to its broad role in immune responses.
Non-Immune Cell Types (e.g., Endothelial Cells, Epithelial Cells, Hepatic Stellate Cells)
CCL1 expression extends beyond classical immune cells to various non-immune cell types, where it plays diverse roles in tissue-specific inflammation and physiological processes.
Endothelial Cells: Endothelial cells are a significant source of CCL1. Dermal endothelial cells constitutively express CCL1 mRNA, with a marked induction observed upon activation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). frontiersin.orguniprot.org Human umbilical vein endothelial cells (HUVECs), relevant to atherosclerosis models, are induced to express CCL1 when stimulated with apolipoprotein(a), leading to the attraction of monocytes and macrophages. wikipedia.org Lymphatic endothelial cells (LECs) also exhibit constitutive expression of CCL1 mRNA and protein, with production dramatically increased by pro-inflammatory cytokines like TNF-α and IL-1β, as well as by lipopolysaccharide (LPS). rndsystems.com This CCL1 expression in LECs, particularly within lymph node subcapsular sinuses, contributes to the chemotaxis of tumor cells expressing CCR8. rndsystems.com CCL1 has also been shown to induce angiogenesis when stimulating CCR8 on endothelial cells and can increase metalloproteinase-2 production by HUVECs, an activity involved in vascular matrix remodeling.
Epithelial Cells: Epithelial cells also contribute to CCL1 expression. Bronchial epithelial cells can show enhanced CCL1 production when stimulated with IL-4, IL-13, and Interferon-gamma (IFN-γ). In contrast, nasal epithelial cells demonstrate a decrease in both CCL1 mRNA and protein levels following exposure to specific allergens. Peritoneal mesothelial cells (PMCs) can also up-regulate CCL1 mRNA expression significantly in response to inflammatory stimuli including LPS, peptidoglycan (PGN), CpG, TNF-α, IL-1β, and even CCL1 itself.
Hepatic Stellate Cells (HSCs): While CCL1 is primarily localized in liver macrophages, with elevated expression in fibrotic liver tissues, macrophage-derived CCL1 targets CCR8 on hepatic stellate cells (HSCs) to promote liver fibrosis. This interaction leads to the activation of HSCs and accelerates fibrosis progression by activating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Studies have indicated that in vitro activated myofibroblasts, which are trans-differentiated HSCs, may lack the capacity for significant chemokine production like CCL1 compared to their in vivo counterparts.
Regulation of CCL1 Expression and Secretion
The expression and secretion of CCL1 are tightly regulated by a variety of external stimuli and internal cellular mechanisms, reflecting its critical role in inflammatory and immune responses.
Influence of Inflammatory Stimuli (e.g., LPS, PGN, CpG)
Inflammatory stimuli are potent inducers of CCL1 expression. Lipopolysaccharide (LPS), peptidoglycan (PGN), and CpG oligodeoxynucleotides significantly up-regulate CCL1 mRNA expression in peritoneal macrophages. For instance, LPS stimulation resulted in a 3-fold increase of CCL1 in peritoneal macrophage cultures. Lymphatic endothelial cells also show a dramatic increase in CCL1 mRNA expression (up to 400-fold) when treated with LPS.
Modulation by Cytokines (e.g., IL-1β, TNF-α, IL-2, IL-4, IL-12, IFN-γ, IL-33)
Cytokines play a crucial role in modulating CCL1 expression across various cell types.
IL-1β and TNF-α: These pro-inflammatory cytokines are strong inducers of CCL1. They markedly induce CCL1 mRNA in dermal endothelial cells. frontiersin.org In peritoneal macrophages and lymphatic endothelial cells, both TNF-α and IL-1β significantly up-regulate CCL1 mRNA. Human dermal fibroblasts also exhibit increased CCL1 mRNA and protein levels in response to TNF-α and IL-1β, comparable to or even faster than oncostatin M (OSM).
IL-2: CCL1 mRNA expression is highly and differentially regulated after stimulation with PMA/CD28 in Jurkat T cells, showing a small but significant induction after 1 hour and a high induction after 8 hours.
IL-4: While IL-4 can down-regulate CCR8, the receptor for CCL1 frontiersin.org, it can also enhance CCL1 production from bronchial epithelial cells.
IL-12: Although IL-12's direct modulation of CCL1 expression is not explicitly detailed in the provided information, IL-12 p40 is recognized as a pro-inflammatory cytokine, broadly contributing to inflammatory environments.
IFN-γ: Interferon-gamma (IFN-γ) can enhance CCL1 production from bronchial epithelial cells. In human dermal fibroblasts, IFN-γ is noted to stimulate the expression of chemokines, including CCL1.
IL-33: IL-33 is linked to the induction of CCL1 expression, particularly in the lung following injection or papain/worm infection. IL-33 also recruits and activates Type 2 Innate Lymphoid Cells (ILC2s), which are known to be an important in vivo source of CCL1 during parasitic infections.
Table 1: Influence of Cytokines on CCL1 Expression
| Cytokine | Cell Type(s) | Observed Effect on CCL1 Expression/Production | Reference |
| IL-1β | Dermal Endothelial Cells, Peritoneal Macrophages, Lymphatic Endothelial Cells, Human Dermal Fibroblasts | Marked induction of mRNA, significant up-regulation of mRNA, dramatic increase of mRNA, up-regulation of mRNA and protein | frontiersin.org |
| TNF-α | Dermal Endothelial Cells, Peritoneal Macrophages, Lymphatic Endothelial Cells, Human Dermal Fibroblasts | Marked induction of mRNA, significant up-regulation of mRNA, dramatic increase of mRNA, up-regulation of mRNA and protein | frontiersin.org |
| IL-2 | Jurkat T cells (PMA/CD28 stimulation) | Differential regulation; small but significant induction at 1 hr, high induction at 8 hr | |
| IL-4 | Bronchial Epithelial Cells | Enhancement of production | |
| IFN-γ | Bronchial Epithelial Cells, Human Dermal Fibroblasts | Enhancement of production | |
| IL-33 | Lung tissue, ILC2s | Induces expression, ILC2s become important source |
Impact of Allergen Exposure and Microbial Products
Allergen exposure and microbial products significantly impact CCL1 expression, particularly in the context of atopic skin inflammation. Allergen challenge, such as with house dust mite allergen, leads to a marked induction of CCL1 mRNA and protein in lesional skin and serum of atopic patients. frontiersin.orguniprot.org Furthermore, Staphylococcus aureus-derived products induce CCL1 production. frontiersin.orguniprot.org The cross-linking of allergen-specific IgE on the surface of mast cells also results in a significant up-regulation of this inflammatory chemokine. frontiersin.orguniprot.org Conversely, nasal epithelial cells show a decrease in CCL1 mRNA and protein levels after exposure to specific allergens.
Post-Transcriptional and Post-Translational Regulatory Mechanisms
CCL1 expression and function are also controlled at post-transcriptional and post-translational levels, fine-tuning its cellular impact.
Post-Transcriptional Regulatory Mechanisms: The stability and translation of CCL1 mRNA are subject to post-transcriptional control. This regulation is often mediated by RNA-binding proteins (RBPs) that interact with specific sequence elements, such as AU-rich elements (AREs), in the 3' untranslated regions (3'UTRs) of cytokine mRNAs, including CCL1. RBPs like HuR, Tristetraprolin (TTP), and AUF-1 are involved in determining CCL1 mRNA stability and translational competence. Additionally, GU-rich elements (GREs) and the CELF1 network play roles in regulating the expression of CCL1-5 through mRNA degradation, thereby modulating the strength and duration of immune responses.
Post-Translational Regulatory Mechanisms: CCL1, as a protein, can undergo various post-translational modifications that influence its activity, stability, and interactions. Ubiquitination, for instance, can lead to protein degradation, alter activity, change subcellular localization, or modulate protein-protein interactions. Phosphorylation is another critical post-translational modification, and in yeast models, Ccl1 has been implicated in affecting the post-translational modification of other autophagy-related proteins. While not explicitly detailed for human CCL1, general chemokine modifications like tyrosine sulfation and citrullination can influence their activity and receptor interactions. In the context of liver cancer, the CCL1-CCR8 axis has been shown to reinforce a mechanism that promotes the excretion of PKM2 from hepatocellular carcinoma (HCC) cells, forming a feed-forward regulatory loop contributing to tumorigenesis, which involves post-translational mechanisms.
Receptor Interaction and Intracellular Signaling Cascades of Human Ccl1
Cognate Receptor: C-C Chemokine Receptor 8 (CCR8)
The principal and high-affinity receptor for Human CCL1 is the C-C Chemokine Receptor 8 (CCR8). nih.govwikipedia.org CCR8 is a member of the G-protein coupled receptor (GPCR) family, which is integral to immune cell trafficking and function. mdpi.com The specific binding of CCL1 to CCR8 is a critical step in mediating the chemokine's physiological effects. wikipedia.org
The interaction between CCL1 and CCR8 is a structurally defined, two-step process involving two distinct chemokine recognition sites (CRS). nih.govnih.gov The initial contact, a low-affinity binding event, occurs at CRS1, which involves the main body of the CCL1 chemokine interacting with the N-terminal domain of the CCR8 receptor. nih.gov This is followed by a second, high-affinity binding event where the N-terminal region of CCL1 inserts into the transmembrane bundle of the receptor at CRS2. nih.govnih.gov This two-site binding mechanism is crucial for receptor activation. nih.gov Structural studies reveal that the extracellular loops of CCR8, particularly ECL2, are key to this recognition and interaction. researchgate.netresearchgate.net
Data derived from real-time cell binding experiments. nih.gov
The binding of CCL1 to CCR8 induces significant conformational changes within the receptor, which is the basis of its activation. nih.govresearchgate.net The insertion of the CCL1 N-terminus into the receptor core causes the extracellular portions of transmembrane helices 1, 2, and 5 to move inwards. nih.gov This rearrangement triggers a cascade of structural shifts in key intracellular motifs, including the CWxP, PIF, NPxxY, and DRY motifs, which are characteristic of Class A GPCR activation. researchgate.net These changes culminate in an outward movement of the intracellular ends of the transmembrane helices, creating a binding site for heterotrimeric G-proteins and initiating downstream signaling. biorxiv.org
Alternative and Ancillary Receptor Interactions (e.g., Autocrine Motility Factor Receptor (AMFR))
Beyond its cognate receptor CCR8, CCL1 has been shown to interact with the Autocrine Motility Factor Receptor (AMFR), also known as gp78. nih.govnih.gov This interaction represents an alternative signaling pathway for CCL1, particularly in non-immune cells like fibroblasts. nih.gov Studies have demonstrated that CCL1 can activate fibroblasts that lack CCR8, indicating a distinct, CCR8-independent mechanism mediated by AMFR. nih.gov The binding of CCL1 to AMFR, an E3 ubiquitin ligase, triggers the ubiquitination and subsequent degradation of Spry1, an inhibitor of the ERK pathway. This activates Ras-mediated protein synthesis, promoting fibroblast differentiation into myofibroblasts, a key process in fibrosis. nih.govnih.gov
Downstream Intracellular Signaling Pathways
The activation of CCR8 by CCL1 initiates a variety of intracellular signaling cascades that mediate the chemokine's biological effects, such as chemotaxis and cell survival. wikipedia.orgrupress.org
As a GPCR, CCR8 primarily signals through its coupling to inhibitory G-proteins of the Gi/o family. rupress.orgnih.gov Upon activation by CCL1, the receptor facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein. biorxiv.org This leads to the dissociation of the Gαi subunit from the Gβγ dimer. biorxiv.org
The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.govimrpress.com The freed Gβγ dimer can activate other effector enzymes, most notably Phospholipase C (PLC). imrpress.com Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. wikipedia.orgrupress.orgnih.gov The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to further downstream signaling events that regulate cell migration and other functions. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades
The MAPK pathways are a series of protein kinases that are crucial in responding to extracellular stimuli and regulating a variety of cellular processes, including gene expression, cell proliferation, and apoptosis.
The activation of the Ras/MAPK pathway is a significant downstream event in CCL1-CCR8 signaling. nih.govresearchgate.net This activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov The ERK/MAPK pathway has been shown to be instrumental in the anti-apoptotic activity of CCL1, protecting cells from induced cell death. nih.govbohrium.com The importance of this pathway is underscored by the finding that inhibitors of MEK, the upstream kinase of ERK, can block the anti-apoptotic effects of CCL1. nih.gov
The involvement of the p38 MAPK pathway in CCL1 signaling is more complex and appears to be context-dependent. While some studies on other chemokines have shown a direct link to p38 MAPK activation, the evidence for CCL1 is less direct. mdpi.com In mouse peritoneal macrophages, CCL1 alone did not lead to significant activation of the p38 pathway. nih.gov However, in the presence of lipopolysaccharide (LPS), a TLR4 agonist, a cross-talk between TLR4 and CCR8 signaling has been observed. This interaction is required for the full activation of downstream pathways, including NF-κB and MAPK pathways such as JNK and p38, leading to cytokine production. nih.gov This suggests that CCL1 may modulate p38 MAPK signaling in concert with other inflammatory stimuli.
| Pathway | Activation by CCL1 | Functional Outcome |
|---|---|---|
| ERK/MAPK | Directly activated via Ras, leading to ERK1/2 phosphorylation. nih.gov | Mediates anti-apoptotic effects. nih.govbohrium.com |
| p38 MAPK | Activation appears context-dependent, particularly in synergy with TLR4 agonists like LPS. nih.gov | Contributes to cytokine production in co-stimulated macrophages. nih.gov |
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
Recent research has indicated that the CCL1-CCR8 axis can also exert its effects through the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. In human embryonic kidney cells, the interaction between CCL1 and CCR8 has been shown to lead to the activation of JAK, which in turn phosphorylates STAT3. nih.gov This activation of STAT3, a key transcription factor, suggests a direct link between CCL1 signaling and the regulation of gene expression, further expanding the known repertoire of intracellular pathways controlled by this chemokine.
JAK3/STAT3 Activation and Phosphorylation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling mechanism for a multitude of cytokines and growth factors. creativebiomart.netmdpi.com Upon binding of a ligand like CCL14 to its receptors, such as CCR1, the associated Janus kinases (JAKs) are activated. creativebiomart.net This activation is a key step in transducing the extracellular signal into the cell. youtube.com
Specifically, the engagement of CCR1 can trigger the JAK/STAT signaling pathway. nih.gov Research has demonstrated that inhibiting CCR1 can attenuate neuroinflammation through the JAK2/STAT3 signaling pathway. nih.gov In this cascade, activated JAKs phosphorylate tyrosine residues on the receptor itself, creating docking sites for STAT proteins. youtube.com Subsequently, JAKs phosphorylate the recruited STAT proteins, including STAT3. mdpi.comyoutube.com These phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune responses. mdpi.com While JAK3 is known to be a key player in cytokine signaling, particularly associating with receptors for various interleukins, the broader JAK family participates in chemokine receptor signaling. mdpi.comyoutube.com
| Protein | Role in Pathway |
|---|---|
| JAK3 (Janus Kinase 3) | A tyrosine kinase that gets activated upon receptor-ligand binding and phosphorylates STAT proteins. |
| STAT3 (Signal Transducer and Activator of Transcription 3) | A transcription factor that is phosphorylated by activated JAKs, leading to its dimerization, nuclear translocation, and regulation of gene expression. |
Phosphoinositide 3-Kinase (PI3K) Signaling
The Phosphoinositide 3-Kinase (PI3K) pathway is another central signaling cascade activated by CCL14 through its receptors. The binding of chemokines to CCR5 is known to activate PI3K signaling. nih.gov This pathway is crucial for cell survival, proliferation, and migration. aacrjournals.org
Activation of G protein-coupled receptors (GPCRs) like CCR5 leads to the recruitment and activation of PI3K. nih.gov PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This activation of the PI3K/Akt pathway can influence a wide array of cellular functions. aacrjournals.orgresearchgate.net For instance, CCR5 signaling has been shown to control the translation of inflammatory genes through a PI3K-dependent mechanism. nih.gov
| Molecule | Role in Pathway |
|---|---|
| PI3K (Phosphoinositide 3-Kinase) | An enzyme that phosphorylates PIP2 to create PIP3 upon receptor activation. |
| Akt (Protein Kinase B) | A serine/threonine kinase that is a key downstream effector of PI3K, regulating cell survival, growth, and metabolism. |
Nuclear Factor-κB (NF-κB) Pathway Engagement
The Nuclear Factor-kappaB (NF-κB) family of transcription factors are pivotal regulators of inflammation, immunity, and cell survival. nih.govcellsignal.com The activation of the NF-κB pathway is a key outcome of signaling through CCL14's receptors. Specifically, CCR1-mediated signaling can activate NF-κB. nih.govoup.com This process can occur through G proteins that are insensitive to pertussis toxin, such as Gα(14) and Gα(16), providing a direct link between chemokine signaling and NF-κB-dependent gene expression. nih.govoup.com
The canonical NF-κB activation pathway involves the activation of the IκB kinase (IKK) complex. nih.gov IKK phosphorylates the inhibitory IκB proteins, which sequester NF-κB dimers in the cytoplasm. youtube.com This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer (commonly p50/RelA) to translocate into the nucleus. cellsignal.comnih.gov Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines and other mediators. nih.gov Signaling via the CCR5 receptor has also been shown to activate the NF-κB pathway. researchgate.netfrontiersin.org
| Protein Complex | Role in Pathway |
|---|---|
| NF-κB (Nuclear Factor-kappaB) | A transcription factor held inactive in the cytoplasm by IκB proteins. |
| IKK (IκB Kinase) | A kinase complex that phosphorylates IκB, leading to its degradation and the activation of NF-κB. |
| IκB (Inhibitor of NF-κB) | An inhibitory protein that sequesters NF-κB in the cytoplasm. Its degradation allows NF-κB to enter the nucleus. |
β-arrestin Recruitment and Signaling
Following activation, GPCRs like the chemokine receptors for CCL14 are subject to desensitization, a process that terminates G protein-mediated signaling. doi.org This process is primarily mediated by a family of proteins called β-arrestins (arrestin 2 and arrestin 3). doi.orgmdpi.com Upon ligand binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. researchgate.net
This phosphorylation creates a high-affinity binding site for β-arrestins. nih.gov The recruitment of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively "arresting" the signal. mdpi.com Beyond this desensitizing role, β-arrestins act as versatile scaffold proteins, initiating a second wave of G protein-independent signaling and facilitating receptor internalization. nih.govnih.gov For instance, β-arrestins can scaffold components of the MAP kinase cascade, such as ERK1/2, influencing cell signaling in distinct ways from G protein pathways. mdpi.comnih.gov Both β-arrestin 1 and β-arrestin 2 are recruited to CCR5 upon ligand stimulation. doi.orgnih.gov
Ubiquitination Events (e.g., Spry1 via AMFR)
Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is a critical post-translational modification that regulates protein degradation, trafficking, and signaling. nih.gov In the context of chemokine signaling, ubiquitination can target the receptors themselves or downstream signaling components. nih.govbiologists.com For example, agonist-induced ubiquitination of the chemokine receptor CXCR4 targets it for lysosomal degradation, a mechanism for long-term signal attenuation. nih.gov
An illustrative example of ubiquitination in chemokine signaling involves the chemokine CCL1, which, like CCL14, is a CC chemokine. CCL1 has been shown to bind to the Autocrine Motility Factor Receptor (AMFR), an E3 ubiquitin ligase. nih.govexlibrisgroup.com This interaction triggers the AMFR-mediated ubiquitination of Spry1 (Sprouty RTK signaling antagonist 1), an inhibitor of the Ras/ERK pathway. nih.govoup.com The ubiquitination and subsequent degradation of Spry1 relieve its inhibitory effect, leading to the activation of Ras-mediated signaling. nih.govexlibrisgroup.com While this specific pathway has been detailed for CCL1, it highlights a mechanism by which chemokine signaling can employ ubiquitination of downstream effectors to regulate cellular processes.
Receptor Internalization and Intracellular Trafficking
To precisely control the duration and intensity of signaling, cell surface receptors are removed from the plasma membrane through a process called internalization or endocytosis. nih.gov For chemokine receptors, this process is crucial for desensitization and resensitization cycles. nih.govuni-goettingen.de Once internalized, receptors are sorted in endosomes; they can either be recycled back to the cell surface, making the cell responsive to further stimulation, or targeted to lysosomes for degradation, leading to long-term downregulation. nih.gov
Clathrin-Mediated Endocytosis
A primary mechanism for the internalization of many GPCRs, including chemokine receptors, is clathrin-mediated endocytosis. nih.gov This process is initiated by the recruitment of β-arrestins to the activated, phosphorylated receptor. nih.gov β-arrestins not only block G protein signaling but also act as adaptors, linking the receptor to the endocytic machinery. nih.govnih.gov They recruit components of clathrin-coated pits, such as clathrin and the adaptor protein AP-2. nih.gov This assembly of proteins induces the invagination of the plasma membrane, which eventually pinches off to form a clathrin-coated vesicle containing the receptor. nih.gov This vesicle then traffics into the cell, delivering the receptor to early endosomes for sorting. nih.gov
Lipid Raft/Caveolae-Dependent Routes
The plasma membrane of cells is not a homogenous structure but is organized into distinct microdomains, including lipid rafts and their subset, caveolae. These specialized regions are enriched in cholesterol, sphingolipids, and a variety of signaling proteins. nih.gov For G protein-coupled receptors (GPCRs), such as the Human C-C chemokine receptor type 8 (CCR8), the receptor for Human C-C motif chemokine 1 (CCL1), localization within these microdomains is emerging as a critical factor for efficient signal transduction. pnas.org
Lipid rafts are thought to function as pre-assembled signaling platforms that concentrate receptors and their downstream effector molecules, thereby facilitating rapid and localized activation of signaling cascades upon ligand binding. nih.govmdpi.com This compartmentalization is crucial for processes like chemotaxis, where a cell needs to establish polarity and direct its migration towards a chemokine gradient. nih.gov The activation of chemokine receptors within these organized domains is considered a key determinant for the correct spatial arrangement of signaling pathways that lead to cellular asymmetries, such as the formation of a leading edge and a uropod in migrating leukocytes. nih.gov
While the direct role of lipid rafts and caveolae in CCL1/CCR8-specific signaling is an area of ongoing investigation, the established paradigm for other chemokine receptors provides a strong model. pnas.org For instance, the localization of various GPCRs within lipid rafts has been shown to be essential for their normal functioning and for mediating specific downstream effects, such as the activation of the ERK phosphorylation pathway. pnas.org The integrity of caveolae, which are flask-shaped invaginations of the plasma membrane formed by caveolin proteins, can also play a significant role in regulating the subcellular distribution and signaling of receptors. nih.govfrontiersin.org It is proposed that by organizing and concentrating the necessary signaling components, these membrane domains enhance the speed and specificity of the cellular response to chemokines like CCL1.
Table 1: Key Components in Membrane Microdomain Signaling
| Component | Type | Proposed Function in Chemokine Signaling |
|---|---|---|
| Lipid Rafts | Membrane Microdomain | Concentrate receptors and signaling molecules to facilitate efficient signal transduction. nih.govnih.gov |
| Caveolae | Sub-type of Lipid Raft | Regulate subcellular distribution and trafficking of receptors. nih.govfrontiersin.org |
| CCR8 | G Protein-Coupled Receptor | The receptor for CCL1; its localization in rafts may enhance signaling efficiency. mdpi.com |
| G Proteins | Signal Transducers | Often enriched in lipid rafts, facilitating their coupling to activated receptors. pnas.org |
| Caveolin-1 | Structural Protein | Principal component of caveolae; can bind directly to signaling receptors. nih.gov |
Regulation of Receptor Recycling and Degradation
The cellular response to Human HCC-1 is tightly controlled by regulating the number of its receptor, CCR8, on the cell surface. This regulation is primarily achieved through a dynamic process of receptor internalization, followed by either recycling back to the plasma membrane or degradation within the cell. plos.org
Upon binding of CCL1, the CCR8 receptor undergoes a conformational change that triggers intracellular signaling and also tags the receptor for removal from the cell surface via endocytosis. plos.org This ligand-induced internalization serves as a crucial mechanism for desensitization, preventing sustained signaling in the continued presence of the chemokine. Studies have shown that CCL1 binding promotes the endocytosis of CCR8, leading to a reduction in its cell surface levels. plos.org This process is dependent on the recruitment of intracellular proteins known as β-arrestins.
Once internalized, the CCL1-CCR8 complex is trafficked into endosomes. Inside the acidic environment of the endosome, the ligand (CCL1) typically dissociates from the receptor (CCR8). At this juncture, the receptor's fate is determined:
Receptor Recycling: The unbound CCR8 receptor can be sorted into transport vesicles that traffic it back to the plasma membrane. This recycling pathway allows for the rapid resensitization of the cell, making it responsive to subsequent encounters with CCL1. This is a common fate for many chemokine receptors, ensuring that they can be reused for multiple rounds of signaling.
Receptor Degradation: Alternatively, the receptor can be targeted to the lysosomal pathway. In this route, the receptor is delivered to lysosomes, where it is degraded by enzymes. This degradative pathway leads to a longer-term downregulation of receptor expression and requires de novo protein synthesis to restore receptor levels on the cell surface.
The balance between these two pathways is a critical determinant of the duration and intensity of a cell's response to CCL1. While CCL1 binding clearly induces CCR8 internalization, the precise recycling and degradation kinetics specific to the CCL1-CCR8 axis are complex and can be influenced by the specific cell type and physiological context. plos.orgnih.gov
Table 2: Research Findings on CCR8 Regulation
| Process | Inducer | Key Mediators | Outcome | Research Finding |
|---|---|---|---|---|
| Internalization / Endocytosis | CCL1 Binding | β-arrestins | Reduction of surface CCR8, signal desensitization. | Incubation with CCL1 at 37°C promotes significant CCR8 endocytosis. plos.org |
| Recycling | Dissociation from Ligand | Endosomal sorting machinery | Resensitization of cell to CCL1. | A general pathway for chemokine receptors to rapidly restore surface expression. |
| Degradation | Dissociation from Ligand | Lysosomal sorting machinery | Long-term downregulation of CCR8. | An alternative fate to recycling, requiring new protein synthesis for recovery. |
Molecular and Cellular Functions of Human Ccl1
Chemotaxis and Directed Cell Migration
CCL1 is a potent chemoattractant, orchestrating the migration of specific leukocyte populations to sites of inflammation and injury. This directed cell movement is crucial for initiating and modulating immune responses. The chemotactic activity of CCL1 is mediated primarily through its interaction with the G protein-coupled receptor, CCR8. nih.govwikipedia.org
Specificity for Monocytes, Macrophages, T Lymphocytes (Th2, Regulatory T cells), Dendritic Cells, NK Cells, Immature B Cells, and Eosinophils
CCL1 exhibits a distinct specificity in its chemotactic effects, attracting a range of immune cells involved in both innate and adaptive immunity. wikipedia.org
Monocytes and Macrophages: CCL1 is a potent chemoattractant for monocytes, which are precursors to macrophages. wikipedia.orgnih.gov Upon stimulation with CCL1, monocytes exhibit a transient increase in intracellular free calcium, a key signaling event in chemotaxis. wikipedia.org The CCL1-CCR8 signaling axis is crucial for the recruitment of monocytes and macrophages to inflamed tissues. nih.gov
T Lymphocytes (Th2 and Regulatory T cells): CCL1 preferentially attracts T helper 2 (Th2) cells and regulatory T cells (Tregs), both of which express high levels of CCR8. wikipedia.org This selective recruitment is critical in modulating the nature of the immune response, particularly in allergic inflammation and immune tolerance.
Dendritic Cells: CCL1 plays a role in the migration of dendritic cells (DCs), which are essential antigen-presenting cells that link innate and adaptive immunity. The CCL1/CCR8 pathway is involved in the mobilization of monocyte-derived DCs from the skin to lymph nodes. nih.gov
NK Cells, Immature B Cells, and Eosinophils: Research has also demonstrated that CCL1 can attract Natural Killer (NK) cells, immature B cells, and eosinophils, further highlighting its broad role in immune surveillance and response. wikipedia.org
Table 1: Immune Cell Specificity of Human CCL1 in Chemotaxis
| Cell Type | Receptor | Key Research Findings |
| Monocytes/Macrophages | CCR8 | Potent chemoattractant; induces intracellular calcium flux. wikipedia.orgnih.gov |
| T Lymphocytes (Th2, Tregs) | CCR8 | Preferential attraction, modulating immune responses. wikipedia.org |
| Dendritic Cells | CCR8 | Facilitates migration from peripheral tissues to lymph nodes. nih.gov |
| NK Cells | CCR8 | Attracts NK cells to sites of inflammation. wikipedia.org |
| Immature B Cells | CCR8 | Involved in the recruitment of immature B cells. wikipedia.org |
| Eosinophils | CCR8 | Contributes to eosinophil migration. wikipedia.org |
Role in Fibroblast and Myofibroblast Activation and Migration
Beyond its role in immune cell trafficking, CCL1 is increasingly recognized for its direct effects on stromal cells, particularly fibroblasts and their activated counterparts, myofibroblasts. In the context of tissue injury and fibrosis, alveolar macrophages and CD4+ T cells are major producers of CCL1. nih.gov This chemokine can then act on lung fibroblasts, promoting their differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix. nih.gov
Mechanistically, CCL1 has been shown to signal through the autocrine motility factor receptor (AMFR) on fibroblasts, leading to the activation of the Ras-ERK-p70S6K pathway and subsequent synthesis of profibrotic proteins. nih.govnih.gov Interestingly, the deletion of the traditional CCL1 receptor, CCR8, in fibroblasts limits their migration in response to CCL1 but does not affect their activation, suggesting a distinct signaling pathway for activation mediated by AMFR. nih.gov Recombinant CCL1 has been demonstrated to facilitate the activation of myofibroblasts in vitro. nih.gov
Influence on Hepatic Stellate Cell Movement
Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Following liver injury, quiescent HSCs become activated and migrate to the site of damage, where they produce excessive extracellular matrix. Several chemokines are known to promote the migration of HSCs. nih.gov While direct studies on the influence of CCL1 on hepatic stellate cell movement are emerging, the recruitment of monocytes and macrophages by CCL1 is a well-established step in the progression of liver fibrosis. nih.gov These recruited immune cells can, in turn, release factors that promote HSC activation and migration.
Modulation of Tumor Cell Migration and Metastasis at the Molecular Level
The CCL1-CCR8 axis plays a significant role in the migration and metastasis of various cancer cells. nih.gov CCR8 is frequently expressed by malignant melanoma cells. nih.gov Lymph node lymphatic sinuses produce CCL1, which controls the entry of tumor cells into the lymph node by promoting their active migration. nih.gov
At the molecular level, the binding of CCL1 to CCR8 on tumor cells activates G-protein coupled receptor (GPCR) signaling pathways. nih.gov This leads to a transient increase in intracellular calcium, cytoskeletal rearrangements, and changes in cell morphology, all of which are prerequisites for cell motility. nih.govrupress.org Proinflammatory mediators such as TNF and IL-1β can increase the production of CCL1 by lymphatic endothelial cells, thereby enhancing tumor cell migration. nih.gov Blocking the CCL1-CCR8 interaction has been shown to significantly decrease lymph node metastasis in preclinical models. nih.gov
Regulation of Cell Survival and Apoptosis
In addition to its chemotactic functions, Human CCL1 is involved in regulating the fundamental cellular processes of survival and apoptosis. These effects are cell-type specific and contribute to both normal physiological processes and the pathogenesis of diseases such as cancer.
Anti-apoptotic Effects in Specific Cell Types (e.g., Thymic Cell Lines, Cancer Cells, Hepatic Stellate Cells)
Thymic Cell Lines and T-Cell Lymphoma: CCL1 has been shown to inhibit apoptosis in thymic cell lines. wikipedia.org This anti-apoptotic effect is mediated through the RAS/MAPK pathway. wikipedia.org In murine thymic lymphoma cells, CCL1 can prevent dexamethasone-induced apoptosis. wikipedia.org Furthermore, an autocrine loop involving CCL1 and CCR8 has been identified in T-cell leukemia and lymphoma cells, which protects these malignant cells from apoptosis in vitro. nih.govrupress.org
Cancer Cells: The anti-apoptotic function of CCL1 extends to various solid tumors. By activating its receptor CCR8 on cancer cells, CCL1 can promote resistance to apoptosis. researchgate.net This contributes to tumor cell survival and progression. The CCL1-CCR8 axis has been implicated in protecting lymphoma and T cell leukemia cells from apoptosis. nih.gov
Hepatic Stellate Cells: While direct evidence for an anti-apoptotic effect of CCL1 on hepatic stellate cells is still being investigated, the persistence of activated HSCs is a hallmark of liver fibrosis. nih.gov Human hepatic stellate cells are known to be resistant to apoptosis, a characteristic that contributes to the progression of fibrogenic liver disease. nih.gov Given that various factors within the fibrotic microenvironment, including chemokines, contribute to HSC survival, a potential role for CCL1 in promoting HSC survival warrants further investigation.
Table 2: Anti-apoptotic Effects of Human CCL1
| Cell Type | Key Research Findings | Molecular Pathway |
| Thymic Cell Lines | Inhibits apoptosis. wikipedia.org | RAS/MAPK pathway. wikipedia.org |
| T-Cell Lymphoma | Prevents dexamethasone-induced apoptosis; autocrine CCL1-CCR8 loop promotes survival. nih.govwikipedia.orgrupress.org | Not fully elucidated. |
| Cancer Cells | Promotes resistance to apoptosis, contributing to tumor progression. researchgate.net | CCR8-mediated signaling. researchgate.net |
| Hepatic Stellate Cells | Human HSCs are resistant to apoptosis; the specific role of CCL1 is under investigation. nih.gov | Not fully elucidated. |
Immune Cell Modulation
CCL1 exerts a significant influence on the behavior and function of several key immune cell populations. Its modulatory effects are critical for maintaining immune homeostasis and orchestrating appropriate immune responses.
CCL1 has been identified as a potent enhancer of regulatory T cell (Treg) function, a subset of T cells essential for maintaining self-tolerance and preventing autoimmune diseases. The interaction of CCL1 with its receptor CCR8 on Tregs triggers a signaling cascade that bolsters their suppressive capabilities.
A key molecular mechanism involves the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov This activation leads to the upregulation of several key molecules associated with Treg function:
Foxp3: The master transcription factor for Tregs, Foxp3, is upregulated, reinforcing the Treg lineage and their immunosuppressive identity. nih.gov
CD39: This ectonucleotidase is crucial for the suppressive function of Tregs, as it hydrolyzes ATP to AMP, which is then converted to the immunosuppressive molecule adenosine. nih.govnih.gov
Interleukin-10 (IL-10): The secretion of this anti-inflammatory cytokine is enhanced, contributing to the dampening of inflammatory responses. nih.govnih.gov
Granzyme B: This serine protease, typically associated with cytotoxic T cells, is also upregulated in Tregs upon CCL1 stimulation and contributes to their suppressive activity. nih.govnih.gov
This CCL1-mediated potentiation of Treg function is not only crucial for immune homeostasis but also has implications in pathological conditions. Neutralization of CCL1 has been shown to inhibit the suppressive function of Tregs, thereby enhancing anti-tumor immunity. nih.gov
| Molecule | Change upon CCL1 Stimulation | Signaling Pathway | Functional Consequence |
|---|---|---|---|
| Foxp3 | Upregulation | STAT3-dependent | Reinforcement of Treg lineage and suppressive function |
| CD39 | Upregulation | STAT3-dependent | Enhanced ATP hydrolysis and adenosine production |
| IL-10 | Increased Secretion | STAT3-dependent | Suppression of inflammatory responses |
| Granzyme B | Upregulation | STAT3-dependent | Contribution to Treg-mediated suppression |
Innate lymphoid cells type 2 (ILC2s) are critical players in type 2 immunity, involved in responses to allergens and parasitic infections. CCL1, through its interaction with CCR8, plays a significant role in regulating the proliferation and function of these cells.
Activated human and mouse ILC2s are themselves a source of CCL1, establishing a CCL1/CCR8-dependent autocrine loop. researchgate.netnih.govnih.gov This self-sustaining signaling mechanism is crucial for:
ILC2 Proliferation and Survival: The autocrine production of CCL1 acts as a survival factor for ILC2s, promoting their proliferation and maintenance. researchgate.netrevespcardiol.org
Cytokine Production: CCL1 signaling in ILC2s enhances the production of key type 2 cytokines, including Interleukin-9 (IL-9) and Interleukin-13 (IL-13). researchgate.net IL-9, in particular, can act as a further autocrine growth factor for ILC2s.
This regulatory circuit highlights a novel chemokine-dependent mechanism by which ILC2s are regulated during type 2 immune responses, supporting their capacity to protect against helminthic infections. nih.govnih.gov
| Process | Effect of CCL1/CCR8 Signaling | Mechanism |
|---|---|---|
| Proliferation | Increased | Autocrine survival factor |
| Survival | Enhanced | Autocrine loop |
| IL-9 Production | Increased | Direct stimulation |
| IL-13 Production | Increased | Direct stimulation |
Antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, are central to the initiation of adaptive immune responses. CCL1 facilitates the communication and interaction between these cells and other immune players.
Dendritic cells and macrophages are known to secrete CCL1. mdpi.complos.org This secretion can be induced by various stimuli, including inflammatory cytokines. plos.org The CCL1-CCR8 axis is particularly important for the recruitment of specific DC subsets, such as Langerhans-type dendritic cells, to sites of inflammation. mdpi.com This recruitment is essential for the initiation and amplification of immune responses in tissues like the skin. mdpi.com
Furthermore, the interaction between CCL1 and its receptor CCR8 on dendritic cells can influence their maturation and function, although the precise molecular mechanisms are still under investigation. This crosstalk ensures the proper positioning and activation of APCs within the immune microenvironment, facilitating their interaction with T cells.
Intercellular Communication and Molecular Networks
CCL1 does not act in isolation but rather as part of a complex network of signaling molecules that collectively orchestrate immune cell trafficking and function.
CCL1 can act in concert with other chemokines to enhance the recruitment of immune cells. A notable example is its synergy with CXCL12 (also known as SDF-1α). Studies have shown that CCL1 and CXCL12 can synergize to recruit T cells and Langerhans cell-like dendritic cells. mdpi.com This synergistic effect suggests that the combined presence of these chemokines at a site of inflammation can lead to a more robust and efficient immune cell infiltration than either chemokine alone. While the precise signaling pathways underlying this synergy are still being elucidated, it likely involves the integration of signals from their respective receptors, CCR8 and CXCR4, leading to enhanced migratory responses.
The migration of immune cells to sites of inflammation is a multi-step process that involves the adhesion of these cells to the vascular endothelium. Chemokines, including CCL1, play a critical role in this process by triggering the activation of integrins, a family of adhesion molecules on the surface of leukocytes.
The binding of CCL1 to CCR8 on a T cell initiates an "inside-out" signaling cascade. researchgate.net This intracellular signaling leads to a conformational change in integrins, such as Lymphocyte Function-associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), shifting them from a low-affinity to a high-affinity state. This rapid activation of integrins allows them to bind firmly to their ligands on endothelial cells, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This firm adhesion is a prerequisite for the subsequent transmigration of the T cell out of the bloodstream and into the inflamed tissue.
While direct studies detailing the specific regulation of ICAM-1 and VCAM-1 expression by CCL1 are limited, it is well-established that pro-inflammatory cytokines, often present in environments where CCL1 is produced, can upregulate the expression of these adhesion molecules on endothelial cells. plos.org Therefore, CCL1 contributes to cellular adhesion both by directly activating leukocyte integrins and by being part of an inflammatory milieu that promotes the expression of their endothelial ligands.
Role in Extracellular Matrix Remodeling at the Molecular Level
Human Chemokine (C-C motif) ligand 1 (CCL1), also known as I-309 or HCC-1, contributes to the remodeling of the extracellular matrix (ECM) primarily by inducing the differentiation of fibroblasts into myofibroblasts. nih.govresearchgate.net Myofibroblasts are key effector cells responsible for the excessive deposition of ECM components, a hallmark of fibrotic diseases. nih.gov The pathological accumulation of ECM proteins, such as collagen, disrupts the normal tissue architecture. nih.govnih.gov
The process of ECM remodeling in pathological conditions involves a disruption in the balance between the synthesis and degradation of its components. nih.gov While CCL1's primary role is upstream—triggering the cells that produce ECM—this initiation is a critical step in the remodeling cascade. The activation of fibroblasts by CCL1 leads to the synthesis and deposition of a dense matrix, fundamentally altering the tissue microenvironment. nih.govoup.com This process is central to the progression of diseases like pulmonary fibrosis, which is characterized by excessive ECM deposition and interstitial fibrotic lesions. nih.gov
Molecular Regulation of Cell Differentiation (e.g., Myofibroblast Differentiation)
Recent research has elucidated a specific molecular pathway through which Human CCL1 promotes the differentiation of lung fibroblasts into myofibroblasts, a critical event in the development of pulmonary fibrosis. nih.govexlibrisgroup.com This signaling cascade involves a novel receptor for CCL1 and the subsequent activation of pro-fibrotic protein synthesis. nih.govoup.com
Initially, CCL1 was known to primarily interact with its receptor, CCR8, to mediate the migration of immune cells. nih.govoup.com However, studies have shown that CCL1 can activate fibroblasts even in the absence of CCR8, pointing to an alternative receptor. oup.com Mass spectrometry analysis identified the Autocrine Motility Factor Receptor (AMFR) as a novel CCL1 receptor on fibroblasts that mediates their activation into myofibroblasts. nih.govoup.comexlibrisgroup.com
The binding of CCL1 to AMFR initiates a signaling cascade that overcomes the normal inhibition of fibrotic pathways. nih.gov AMFR, which functions as an E3 ligase, is activated upon CCL1 binding. oup.com This activation leads to the ubiquitination and subsequent translocation of Sprouty RTK signaling antagonist 1 (Spry1). nih.gov Spry1 is a known endogenous inhibitor of the Ras/ERK signaling pathway. nih.govexlibrisgroup.com By targeting Spry1 for ubiquitination, the CCL1-AMFR interaction effectively removes this inhibitory brake, leading to the sustained activation of Ras-mediated signaling. nih.govexlibrisgroup.com This, in turn, promotes the synthesis of pro-fibrotic proteins that are characteristic of the myofibroblast phenotype. exlibrisgroup.com
This pathway highlights a dual role for CCL1 in fibrosis: it not only recruits CCR8-expressing fibroblasts to the site of injury but also directly activates them into pathological, ECM-producing myofibroblasts through the AMFR-Spry1-Ras-ERK axis. exlibrisgroup.com
Table of Key Proteins in CCL1-Mediated Myofibroblast Differentiation
| Protein Name | Alternative Name(s) | Function in this Pathway |
| CCL1 | Human HCC-1, I-309, SCYA1 | Ligand that initiates the signaling cascade for fibroblast differentiation. nih.govwikipedia.org |
| AMFR | Autocrine Motility Factor Receptor | A novel CCL1 receptor on fibroblasts; functions as an E3 ligase. nih.govoup.com |
| Spry1 | Sprouty RTK signaling antagonist 1 | Endogenous inhibitor of the Ras-ERK pathway; targeted for ubiquitination by AMFR. nih.govnih.gov |
| Ras | A GTPase that, when activated, promotes pro-fibrotic protein synthesis. nih.gov | |
| ERK | Extracellular signal-regulated kinase | A key downstream kinase in the signaling pathway leading to differentiation. researchgate.net |
| CCR8 | C-C chemokine receptor type 8 | The classical CCL1 receptor, primarily involved in cell migration. nih.govoup.com |
Molecular Research Methodologies for Studying Human Ccl1
Gene Expression Analysis
Analysis of CCL1 gene expression is fundamental to understanding its regulation and involvement in physiological and pathological processes. Researchers primarily use quantitative real-time PCR and RNA sequencing to measure CCL1 mRNA levels.
Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive and specific method used to measure the abundance of CCL1 transcripts in various cell types and tissues. This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence in real-time using fluorescence-based detection.
Research Findings: Studies have utilized RT-qPCR to demonstrate the differential expression of CCL1 in various contexts. For instance, CCL1 mRNA was found to be preferentially expressed in Human T-cell leukemia virus type 1 (HTLV-1)-infected human T-cell lines derived from patients with HTLV-1-associated myelopathy/tropical spastic paraparesis (HAM/TSP). In these studies, CCL1 mRNA expression levels were normalized to the expression of housekeeping genes such as human hypoxanthine (B114508) phosphoribosyltransferase 1 (HPRT1). Another study identified CCL1 as a gene whose transcription is significantly increased in primary human CD4+ T cells that express high levels of T cell immunoglobulin and mucin-domain containing-3 (TIM-3), a molecule involved in immune regulation. In this research, CCL1 transcription was normalized to glyceraldehyde 3-phosphate dehydrogenase (GAPDH) transcription. These findings highlight the role of RT-qPCR in quantifying changes in CCL1 gene expression in response to viral infection and in distinct immune cell subsets.
| Target Gene | Assay/Primer Details | Normalization Control | Key Finding | Reference |
|---|---|---|---|---|
| Human CCL1 | Applied Biosystems Hs00171072_m1 | HPRT1 | Preferentially expressed in HTLV-1-infected T-cell lines from HAM/TSP patients. | |
| Human CCL1 | Forward: 5'-AATACCAGCTCCATCTGCTCCAA-3' Reverse: 5'-GAACCCATCCAACTGTGTCCAAG-3' | GAPDH | Transcription is enhanced in CD4+ T cells highly expressing TIM-3. |
RNA Sequencing (RNA-Seq) offers a comprehensive, unbiased approach to analyzing the entire transcriptome, allowing for the discovery of novel transcripts and the quantification of expression levels of all genes, including CCL1. This high-throughput method involves sequencing the entire population of RNA molecules in a sample.
Research Findings: Transcriptomic profiling has been instrumental in placing CCL1 expression within the broader context of immune and inflammatory responses. While large-scale studies focusing solely on CCL1 are specific, RNA-seq analyses of human tissues and cells under various conditions have identified chemokines as a significantly regulated group of genes. For example, in a study of human intracranial aneurysms, RNA-seq was used to obtain gene expression profiles, which identified 'chemokine activity' as an over-represented term, highlighting the importance of this gene family in the disease pathology. Similarly, genome-wide transcriptome analysis of monocyte-derived macrophages has been used to characterize the effect of neutralizing other chemokines, demonstrating the power of RNA-seq to reveal global changes in gene expression within innate immune pathways. These types of studies provide a framework for understanding the complex regulatory networks in which CCL1 operates, even when it is not the primary gene of interest. The methodology typically involves isolating total RNA, performing poly(A) selection, reverse transcription to generate cDNA libraries, and subsequent high-throughput sequencing.
| Study Context | Methodology | Key Finding Related to Chemokines | Reference |
|---|---|---|---|
| Human Intracranial Aneurysms | RNA-seq on unruptured IA lesions vs. control arteries. | Gene Ontology analysis identified 'chemokine activity' as an over-represented term, with specific upregulation of CCL3 and CCL4. | |
| Monocyte-Derived Macrophages (MDMs) | RNA-seq on MDMs treated with a neutralizing antibody for CCL2. | Revealed global changes in macrophage gene expression, associating innate immune pathway activation with restriction of HIV-1 gene expression. |
Protein Expression and Characterization
Analyzing the CCL1 protein is crucial for confirming gene expression findings and understanding its biological activity. Western blotting, flow cytometry, and mass spectrometry are key techniques used for its detection, quantification, and detailed characterization.
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. For CCL1, it can confirm its presence in cell lysates or supernatants and is also employed to study the activation status of downstream signaling pathways, such as the phosphorylation of kinases like ERK.
Research Findings: Western blot analysis has been used to detect human CCL1 protein, with polyclonal antibodies capable of identifying the protein at concentrations of 0.1 - 0.2 µg/ml. The detection limit for recombinant Human CCL1 can be as low as 0.5 to 2 ng/lane, with sensitivity potentially increasing up to 50-fold with the use of chemiluminescent substrates. Beyond simple detection, Western blotting is a critical tool for dissecting the signaling cascades initiated by CCL1 binding to its receptor, CCR8. Studies have analyzed the ability of antagonistic antibodies to inhibit CCL1-induced phosphorylation of ERK1/2 (p44/42 MAPK). In these experiments, cells are stimulated with CCL1 in the presence of varying antibody concentrations, and cell lysates are subsequently analyzed by Western blot using antibodies specific for both phosphorylated ERK and total ERK to demonstrate dose-dependent inhibition of the signaling pathway.
| Application | Antibody Concentration | Detection Limit | Key Finding | Reference |
|---|---|---|---|---|
| Detection of Human CCL1 | 0.1 - 0.2 µg/ml | 0.5 - 2 ng/lane (chromogenic) | Confirmed presence of CCL1 protein. | |
| Analysis of ERK Phosphorylation | Varies by antibody | Not specified | Demonstrated that an anti-CCR8 monoclonal antibody inhibits CCL1-induced ERK phosphorylation in a dose-dependent manner. |
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. It is extensively used to identify cell subsets that express CCL1 intracellularly or its receptor, CCR8, on the cell surface.
Research Findings: Flow cytometry has been employed to demonstrate that CCL1 is expressed exclusively in T-cells that also express the HTLV-1 Tax protein at a single-cell level. This method provides a significant advantage over bulk analysis methods like ELISA or standard PCR by linking protein expression to specific cellular phenotypes. The technique is also paramount in identifying and quantifying the frequency of CCR8-expressing cells, such as regulatory T cells (Tregs) and myeloid cells, in various tissues, including tumors. For instance, analyses have shown that tumor-infiltrating Tregs express high levels of CCR8 compared to Tregs in peripheral blood. Some studies utilize fluorochrome-labeled recombinant CCL1 as a reagent to detect surface expression of CCR8, providing a direct way to identify cells capable of responding to the CCL1 signal.
| Target | Cell Type(s) | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Intracellular CCL1 | HTLV-1 infected T-cells (JPX-9 cell line) | Intracellular staining for CCL1 and Tax protein. | CCL1 was expressed exclusively in cells that also expressed Tax. | |
| Surface CCR8 | Tumor-infiltrating T cells, peripheral blood mononuclear cells | Surface staining with anti-CCR8 antibodies. | CCR8 is highly expressed on tumor-infiltrating Tregs compared to other T cell subsets. | |
| Surface CCR8 | Circulating and tumor-infiltrating myeloid cells | Surface staining with anti-CCR8 antibodies. | Upregulation of CCR8 expression in myeloid cells from cancer patients. | |
| Surface CCR8 | Mouse Innate Lymphoid Cells (ILC2s) | Staining with fluorophore-coupled recombinant CCL1. | Detected CCR8 surface expression on ILC2s. |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In proteomics, it is used for precise protein identification, mass determination, and the characterization of post-translational modifications (PTMs).
Research Findings: Mass spectrometry has been utilized to characterize recombinant Human CCL1 protein. For example, mass determination by Electrospray Ionization-Time of Flight (ESI-TOF) MS confirmed the molecular weight of the protein, with an observed mass of 8140 Da compared to a predicted mass of 8550 Da. Natural CCL1 secreted by activated T cells is known to be a glycoprotein (B1211001) doublet of 15-16 kDa, indicating the presence of PTMs such as N-linked glycosylation. While specific studies detailing the full PTM profile of endogenous human CCL1 are not extensively covered, MS is the primary method for such analyses. The general workflow for PTM analysis by MS involves protein digestion, enrichment of modified peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact site of modification. This capability is crucial for understanding how PTMs might regulate CCL1's stability, secretion, and receptor-binding activity.
| Application | Technique | Protein Analyzed | Key Finding | Reference |
|---|---|---|---|---|
| Mass Determination | ESI-TOF MS | Recombinant Human CCL1 | Observed molecular weight was 8140 Da. | |
| PTM Characterization (General) | LC-MS/MS | General Proteins | MS is the ideal tool for qualitative and quantitative analysis of protein modifications like glycosylation and phosphorylation. | |
| PTM Potential | Biochemical evidence | Natural Human CCL1 | Natural CCL1 is a 15-16 kDa glycoprotein, suggesting N-linked glycosylation. |
Functional Assays
Functional assays are essential for characterizing the biological activity of Human CC chemokine ligand 1 (CCL1), also known as HUMAN HCC-1, and its interaction with its primary receptor, CCR8. These assays provide quantitative data on the chemokine's ability to induce cellular responses, which is fundamental to understanding its role in physiological and pathological processes.
In Vitro Chemotaxis Assays (e.g., Transwell Assays)
Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark function of chemokines. The ability of CCL1 to induce cell migration is commonly assessed using in vitro chemotaxis assays, with the Transwell assay, or Boyden chamber assay, being a widely used method. researchgate.net This assay evaluates the migratory response of specific cell populations, such as T cells and dendritic cells, towards a CCL1 gradient. nih.govresearchgate.net
In a typical Transwell assay, a permeable membrane with a defined pore size separates an upper and a lower chamber. researchgate.net The cell type of interest is placed in the upper chamber, while a solution containing CCL1 is placed in the lower chamber, establishing a chemoattractant gradient. researchgate.netnih.gov After an incubation period, the number of cells that have migrated through the pores to the lower chamber is quantified. nih.govchemotactics.com This quantification can be performed by various methods, including flow cytometry or image cytometry. nih.govchemotactics.com The relationship between the concentration of CCL1 and its ability to induce migration is typically bell-shaped, necessitating the testing of a range of concentrations to determine the optimal chemoattractant level. nih.gov
Table 1: Representative Transwell Assay Parameters for CCL1-Mediated Chemotaxis
| Parameter | Description | Example Value/Condition |
| Cell Types | Immune cells expressing CCR8 | T cells, Langerhans cell-like dendritic cells nih.gov |
| Chemoattractant | Recombinant Human CCL1 | Concentration gradient (e.g., 1.0 to 100.0 ng/ml) researchgate.net |
| Apparatus | Transwell inserts with permeable membrane | 5 µm pore size |
| Incubation Time | Duration allowed for cell migration | 2 hours chemotactics.com |
| Incubation Conditions | Standard cell culture conditions | 37°C and 5% CO2 chemotactics.com |
| Quantification Method | Counting of migrated cells | Flow cytometry chemotactics.com |
This table provides illustrative examples of parameters that may be used in a Transwell assay to study CCL1-induced chemotaxis.
Research has demonstrated that CCL1 effectively induces the migration of CCR8-expressing cells. researchgate.netresearchgate.net For instance, studies have shown strong and CCR8-specific migration of tumor-infiltrating regulatory T cell mimics toward CCL1. researchgate.net Furthermore, the inflammatory and atopy-associated chemokine CCL1 can synergize with other chemokines, such as CXCL12, to enhance the recruitment of T cells and Langerhans cell-like dendritic cells. nih.govresearchgate.net
Calcium Mobilization Assays
Upon binding of CCL1 to its G protein-coupled receptor (GPCR), CCR8, a signaling cascade is initiated that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i). nih.govresearchgate.net This calcium mobilization is a key event in chemokine signaling and can be measured to quantify the functional response to CCL1. nih.govresearchgate.net
Calcium mobilization assays typically involve loading cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl (AM) ester or Fluo-4 AM. nih.govthermofisher.comlumiprobe.com These dyes exhibit a change in their fluorescent properties upon binding to free calcium. thermofisher.comlumiprobe.com After loading, the cells are stimulated with CCL1, and the resulting change in fluorescence is monitored over time using a fluorometric plate reader or microscope. nih.govumass.edu The increase in fluorescence intensity is directly proportional to the rise in intracellular calcium levels. umass.edu
Table 2: Key Components of a CCL1-Induced Calcium Mobilization Assay
| Component | Description | Example |
| Cell Line | Cells endogenously expressing or transfected with CCR8 | CHO-CCR8 cells, HEK 293/CCR8 cells nih.govresearchgate.net |
| Calcium Indicator | Cell-permeable fluorescent dye that binds calcium | Fura-2/AM, Fluo-4 AM nih.govthermofisher.com |
| Stimulus | Purified Human CCL1 | Nanomolar concentrations (e.g., 1 nM to 100 nM) nih.govresearchgate.net |
| Detection Instrument | Measures changes in fluorescence intensity | Fluorometric plate reader, fluorescence microscope nih.gov |
| Readout | Quantification of the change in fluorescence | Peak fluorescence intensity, area under the curve |
This table outlines the essential components and examples used in assays to measure CCL1-induced calcium flux.
Studies have consistently shown that CCL1 induces a dose-dependent increase in intracellular calcium in CCR8-expressing cells. nih.govnih.gov This response is specific to CCR8, as it can be blocked by CCR8 antagonists. researchgate.net Interestingly, research has indicated that C-terminal truncation of CCL1 can potentiate its calcium signaling capacity, suggesting that post-translational modifications can modulate its biological activity. nih.gov
Receptor Internalization Assays
Ligand-induced receptor internalization is a crucial mechanism for regulating cellular responsiveness to chemokines. Upon binding of CCL1, the CCL1-CCR8 complex is internalized from the cell surface into intracellular compartments. This process desensitizes the cell to further stimulation and is important for signal termination and receptor recycling.
Receptor internalization can be quantified using several methods. One common approach involves labeling the receptor, for example, with an N-terminal hemagglutinin (HA) tag, and then detecting its presence on the cell surface using a labeled antibody. researchgate.net Following stimulation with CCL1, the reduction in cell surface receptor expression, due to internalization, can be measured by techniques such as flow cytometry. researchgate.net Another method utilizes fluorochrome-labeled CCL1 to track the receptor's movement from the cell surface. frontiersin.org
Table 3: Methodological Approaches for CCR8 Internalization Assays
| Assay Type | Principle | Detection Method |
| Antibody-based Detection | Measures the decrease of a cell-surface epitope tag (e.g., HA) on CCR8 after CCL1 stimulation. | Flow cytometry using a fluorescently labeled anti-tag antibody. researchgate.net |
| Ligand-based Tracking | Uses fluorescently labeled CCL1 to visualize and quantify the internalization of the ligand-receptor complex. | Flow cytometry or fluorescence microscopy. frontiersin.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies the amount of receptor remaining on the cell surface of adherent cells after stimulation. | Colorimetric or fluorometric plate reader. |
This table summarizes different techniques employed to measure the internalization of the CCR8 receptor upon CCL1 binding.
Research has demonstrated that CCL1 is a potent and efficacious inducer of CCR8 internalization. researchgate.netresearchgate.net This process has been shown to be dependent on the expression of β-arrestins 1 and 2 but independent of Gαi signaling, providing insights into the molecular mechanisms governing this regulatory step. researchgate.net
Ligand Binding Kinetics and Affinity Studies
Understanding the kinetics and affinity of the interaction between CCL1 and CCR8 is fundamental to elucidating its biological function. Ligand binding assays are used to determine key parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.govresearchgate.net
Radioligand binding assays are a classic method for these studies. In a competitive binding assay, a constant amount of radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) is incubated with CCR8-expressing cells in the presence of varying concentrations of unlabeled CCL1. nih.govnih.gov The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, allowing for the calculation of the binding affinity (Ki or IC50). nih.gov
More recently, real-time, label-free technologies like surface plasmon resonance (SPR) and cell-based binding assays using fluorescently labeled ligands have become valuable tools. nih.govresearchgate.netnih.gov These methods allow for the direct measurement of the association and dissociation rates of the CCL1-CCR8 interaction on living cells, providing a more dynamic view of the binding event. nih.govresearchgate.net
Table 4: Kinetic and Affinity Parameters for Human CCL1 Binding to Human CCR8
| Parameter | Description | Reported Value | Method |
| ka1 (on-rate) | Initial association rate constant | 1.1 x 10⁵ M⁻¹s⁻¹ | Real-time cell binding experiment nih.govresearchgate.net |
| kd1 (off-rate) | Initial dissociation rate constant | 2.1 x 10⁻⁴ s⁻¹ | Real-time cell binding experiment nih.govresearchgate.net |
| KD1 (affinity) | Equilibrium dissociation constant from initial phase | 2.0 nM | Real-time cell binding experiment nih.govresearchgate.net |
| ka2 (on-rate) | Second association rate constant | 1.1 x 10⁴ M⁻¹s⁻¹ | Real-time cell binding experiment nih.govresearchgate.net |
| kd2 (off-rate) | Second dissociation rate constant | 1.6 x 10⁻² s⁻¹ | Real-time cell binding experiment nih.govresearchgate.net |
| KD2 (affinity) | Equilibrium dissociation constant from second phase | 1.5 µM | Real-time cell binding experiment nih.govresearchgate.net |
| Ki (affinity) | Inhibition constant | 3.4 - 842 nM | Heterologous competition binding with ¹²⁵I-CCL1 nih.gov |
This table presents published kinetic and affinity data for the CCL1-CCR8 interaction, highlighting the two-step binding model observed in some studies.
Recent studies support a two-step, two-site binding model for CCL1 to CCR8, which involves an initial high-affinity interaction followed by a second, lower-affinity binding event. nih.govresearchgate.net This complex binding mechanism is crucial for the subsequent activation of the receptor. nih.gov
Cell Proliferation and Apoptosis Assays (molecular readouts)
CCL1 has been shown to influence cell survival and proliferation, particularly in the context of the immune system. Assays that measure these cellular processes are important for understanding the broader biological impact of CCL1 signaling.
Cell proliferation can be assessed using various methods that measure DNA synthesis or metabolic activity. The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a common technique where this thymidine (B127349) analog is incorporated into newly synthesized DNA of proliferating cells and subsequently detected with a specific antibody. researchgate.netnih.gov Alternatively, assays like the hexosaminidase assay measure enzymatic activity that correlates with the number of viable cells. researchgate.net
Apoptosis, or programmed cell death, can be detected by assays that identify key molecular hallmarks of this process. The Annexin V assay is widely used to detect the externalization of phosphatidylserine (B164497), an early event in apoptosis. kumc.eduabcam.comthermofisher.comnih.govimmunostep.com Cells are stained with fluorescently labeled Annexin V and a viability dye like propidium (B1200493) iodide (PI), allowing for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry. nih.gov
Table 5: Common Assays for Measuring CCL1 Effects on Cell Proliferation and Apoptosis
| Cellular Process | Assay | Principle | Molecular Readout |
| Proliferation | BrdU Assay | Incorporation of BrdU into newly synthesized DNA. nih.gov | Detection of BrdU with a specific antibody. researchgate.net |
| Hexosaminidase Assay | Colorimetric measurement of N-acetyl-β-D-glucosaminidase activity, which correlates with cell number. researchgate.net | Optical density at 405 nm. researchgate.net | |
| EdU Assay | Incorporation of 5-ethynyl-2´-deoxyuridine (EdU) into replicating DNA, detected by click chemistry. lumiprobe.com | Fluorescent signal from conjugated dye azide. lumiprobe.com | |
| Apoptosis | Annexin V/PI Staining | Annexin V binds to externalized phosphatidylserine on apoptotic cells; PI stains necrotic cells with compromised membranes. abcam.comnih.gov | Flow cytometric quantification of Annexin V-positive and/or PI-positive cells. kumc.edu |
This table describes standard molecular assays used to evaluate the impact of CCL1 on cell proliferation and apoptosis.
Research has demonstrated that CCL1 can exert anti-apoptotic effects. For example, in the BW5147 cellular model, CCL1 variants were shown to protect cells from dexamethasone-induced apoptosis. researchgate.net Furthermore, studies have shown that CCL1 signaling can regulate the proliferation of immune cells like group 2 innate lymphoid cells (ILC2s). nih.gov
Molecular Interaction Studies
Investigating the molecular interactions between CCL1 and CCR8 provides a detailed understanding of the structural basis for receptor binding and activation. These studies employ a range of biophysical and biochemical techniques to map the interaction interfaces and elucidate the conformational changes that lead to signal transduction.
Protein-protein interaction network analysis can reveal significant and complex networks between CCR8 and a diverse set of chemokines, including CCL1. mdpi.com Structural biology techniques, such as cryo-electron microscopy (cryo-EM), have been instrumental in determining the three-dimensional structures of the CCL1-CCR8-G protein complex. nih.gov These structures reveal key molecular insights into how CCL1 binding induces conformational changes in CCR8, leading to G protein engagement and signal initiation. nih.gov
Specific residues in both CCL1 and CCR8 have been identified as crucial for their interaction. The N-terminus of CCL1 has been shown to play a role in ligand binding to an intrahelical site within CCR8. researchgate.net Structural studies have detailed how the N-terminal residues of CCL1 insert into the receptor core, rearranging the extracellular loops and transmembrane helices of CCR8 to trigger activation. nih.gov These molecular interaction studies are essential for the rational design of therapeutics that can modulate the CCL1-CCR8 signaling axis. nih.gov
Co-immunoprecipitation and Protein-Protein Interaction Mapping
Co-immunoprecipitation (Co-IP) is a foundational technique used to study protein-protein interactions in their cellular context. This method involves using an antibody to capture a specific protein (the "bait," e.g., Human Chemokine C-C motif ligand 1, CCL1) from a cell lysate, thereby also pulling down any proteins that are bound to it (the "prey," e.g., its receptor CCR8). The entire complex is then isolated, and the interacting proteins are identified, typically by Western blotting or mass spectrometry. This technique provides strong evidence for in vivo interactions between CCL1 and its binding partners.
Broader mapping of the CCL1 interactome is achieved through high-throughput screening methods and computational databases like STRING. These resources compile and score protein-protein interactions from various sources, including experimental data, computational predictions, and text mining. The interaction network for human CCL1 reveals a primary, high-confidence association with its cognate receptor, CCR8. Additionally, it shows connections to a complex network of other chemokines and receptors, suggesting a sophisticated level of cross-regulation within the chemokine system. string-db.orgmdpi.com Analysis of this network indicates a significant enrichment of proteins involved in chemokine receptor binding and signaling pathways. string-db.org
| Interacting Protein | Description | Interaction Score | Source |
|---|---|---|---|
| CCR8 | Cognate receptor for CCL1, mediating its chemotactic and signaling functions. | 0.999 | mdpi.com |
| CCL17 | Chemokine (C-C motif) ligand 17, also known as TARC. | 0.998 | mdpi.com |
| CCL18 | Chemokine (C-C motif) ligand 18, also known as PARC. Some studies report it as a CCR8 ligand, though this is debated. nih.gov | 0.997 | mdpi.com |
| CCL22 | Chemokine (C-C motif) ligand 22, also known as MDC. | >0.900 | mdpi.com |
| CCL4 | Chemokine (C-C motif) ligand 4, also known as MIP-1β. | >0.900 | mdpi.com |
Real-Time Cell-Based Binding and Activation Assays
Understanding the dynamics of CCL1 binding to its receptor CCR8 and the subsequent cellular activation is crucial for elucidating its biological function. Real-time cell-based assays are powerful tools for this purpose, as they allow for the continuous monitoring of these molecular events.
Binding Assays: Real-time binding kinetics can be measured using techniques such as Scintillation Proximity Assays (SPA) or fluorescence-based methods. mdpi.com For instance, experiments have been conducted using fluorescently labeled human CCL1 (hCCL1-AF647) to measure its binding kinetics to Chinese Hamster Ovary (CHO) cells engineered to express human CCR8. researchgate.net These assays provide quantitative data on the association (on-rate) and dissociation (off-rate) constants, which together determine the binding affinity (KD). researchgate.net
Activation Assays: Upon binding of CCL1, CCR8 initiates intracellular signaling cascades. These activation events can be monitored in real time. A common method is the measurement of intracellular calcium flux (Ca²⁺ influx), as CCR8 signaling leads to a transient increase in cytoplasmic free calcium. wikipedia.orgresearchgate.netnih.gov Another key downstream event is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a component of the MAPK pathway, which can be monitored using techniques like Western blotting or specialized real-time cellular assays. researchgate.netnih.gov These functional assays are essential for confirming that the binding of CCL1 translates into a biological response and for screening potential agonist or antagonist compounds. researchgate.net
| Assay Type | Principle | Measured Parameter | Typical Cell System |
|---|---|---|---|
| Fluorescent Ligand Binding | Measures the binding of a fluorescently-labeled CCL1 to cells expressing CCR8 over time. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | CCR8-transfected CHO cells |
| Calcium Flux Assay | A fluorescent dye sensitive to Ca²⁺ is loaded into cells. CCL1-induced CCR8 activation triggers Ca²⁺ release from intracellular stores, causing a change in fluorescence. | EC₅₀ (Half-maximal effective concentration) for Ca²⁺ mobilization | CCR8-transfected cell lines, primary T cells |
| ERK Phosphorylation Assay | Measures the CCL1-induced phosphorylation of ERK (p-ERK) via Western blot or cellular immunoassays. | Level of p-ERK relative to total ERK | Jurkat cells stably expressing CCR8 |
| Chemotaxis Assay | Measures the directional migration of CCR8-expressing cells towards a CCL1 gradient in real-time using specialized microplates. | Chemotactic index, cell migration speed | Primary T cells, eosinophils |
Genetic Manipulation Approaches
Overexpression and Knockdown/Knockout Strategies (e.g., CRISPR/Cas9)
Genetic manipulation is a powerful approach to dissect the in vivo function of the CCL1-CCR8 axis. Overexpression studies, where the CCL1 gene is expressed at higher-than-normal levels in specific tissues, help to elucidate its biological effects. For example, transgenic mice engineered to overexpress CCL1 specifically in the lungs have been used to study its role in pulmonary inflammation and granuloma formation. nih.gov
Conversely, loss-of-function studies using knockout mice, where the gene for the receptor (Ccr8) is deleted, are critical for understanding the physiological necessity of this signaling pathway. Studies using Ccr8-deficient mice have demonstrated that the absence of CCR8 signaling leads to an attenuated influx of macrophages in models of allergic inflammation. nih.gov Furthermore, in the context of atherosclerosis, disruption of the CCL1-CCR8 axis in knockout mice was shown to inhibit the recruitment and function of regulatory T cells (Tregs), thereby promoting the disease. nih.gov These models are invaluable for validating the role of the CCL1-CCR8 axis in various disease states. frontiersin.orgresearchgate.net While CRISPR/Cas9 is a modern tool for generating such models, older gene-targeting methods have also been successfully used. genoway.com
Humanized In Vitro and In Vivo Models for Receptor-Ligand Axis Study
A significant challenge in preclinical research is the species-specificity of some biological pathways. In vitro studies have shown that murine CCL1 is unable to effectively interact with and signal through human CCR8. aacrjournals.org This lack of cross-reactivity necessitates the development of humanized models to accurately study the human CCL1-CCR8 axis and to test potential therapeutics.
To overcome this, double-humanized mice have been engineered. genoway.comgenoway.com In these models, the endogenous mouse Ccr8 and Ccl1 genes are replaced with their human counterparts, under the control of the native mouse promoters. aacrjournals.org This ensures that human CCR8 and human CCL1 are expressed in a physiologically relevant manner within a fully functional mouse immune system. genoway.comwebsite-files.com These models are crucial for the in vivo efficacy and safety assessment of drugs targeting the human CCL1-CCR8 pathway, such as monoclonal antibodies designed to block CCR8. aacrjournals.orgwebsite-files.com
Structural Biology Methods for Ligand-Receptor Complexes (e.g., Cryo-EM, X-ray crystallography)
Understanding the three-dimensional structure of the CCL1-CCR8 complex at an atomic level is essential for rational drug design and for deciphering the mechanisms of receptor activation and inhibition. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of membrane proteins like G protein-coupled receptors (GPCRs), including CCR8. researchgate.net
Recent studies have successfully resolved the Cryo-EM structure of human CCR8 in complex with its endogenous agonist, CCL1, and the inhibitory G-protein (Gi). nih.govbiorxiv.orgacs.org These structural studies have revealed the precise molecular interactions between CCL1 and CCR8, highlighting the key residues in both the chemokine and the receptor that are critical for binding and signal transduction. nih.govresearchgate.net For example, the N-terminal region of CCL1 has been shown to be crucial for inserting into a binding pocket within the transmembrane helices of CCR8, which is a key step in receptor activation. nih.govresearchgate.net This structural information provides a detailed framework for understanding CCR8 activation and offers a blueprint for the development of novel therapeutics that can modulate its function. biorxiv.orgresearchgate.netsciety.orgnih.gov
Chemical Biology Approaches
Chemical biology utilizes small molecules and other chemical tools to probe and manipulate biological systems. In the study of this compound, this approach has been instrumental in dissecting the function of the CCL1-CCR8 signaling axis. Researchers have developed and characterized a variety of small-molecule CCR8 antagonists. nih.govtechnion.ac.ilnih.gov
These chemical probes can be categorized based on their specific effects on receptor function. Some compounds act as pure antagonists, blocking CCL1-driven chemotaxis and signaling without affecting the receptor's basal activity. nih.gov Others are inverse agonists, which not only block agonist activity but also reduce the constitutive, or baseline, activity of the receptor. nih.gov Studies using these small molecules have revealed probe-dependent allosteric interactions, where minor chemical modifications can dramatically alter a compound's ability to interfere with CCL1 binding and action. nih.gov These chemical tools are invaluable for validating CCR8 as a therapeutic target in various diseases and for exploring the nuanced pharmacology of the receptor. mdpi.comnih.govoup.com
Development and Characterization of Specific Inhibitors and Modulators
The development of specific inhibitors and modulators for this compound (CCL1) and its primary receptor, CCR8, is a significant area of research, driven by the axis's role in various inflammatory conditions, autoimmune diseases, and cancer. researchgate.nettandfonline.com Methodologies have focused on small-molecule antagonists, which block the receptor's function, and the characterization of modified chemokines that alter signaling outcomes.
A notable advancement in this field is the development of small-molecule antagonists based on a naphthalene-sulfonamide structure. nih.govnih.govresearchgate.net An extensive study characterized a series of these compounds (referred to as LMD-A through LMD-H) to understand their molecular requirements for inhibiting CCR8. nih.gov These compounds were evaluated for two distinct properties: their ability to act as inverse agonists (inhibiting the baseline, ligand-independent activity of the receptor) and as direct antagonists (inhibiting CCL1-induced receptor activation). nih.govnih.gov
Detailed research findings revealed that while all the naphthalene-sulfonamide compounds were potent inverse agonists with EC50 values in the low nanomolar range (1.7 to 23 nM), their potency as antagonists against CCL1 varied significantly (EC50 values from 5.9 to 1572 nM). nih.govnih.gov This discrepancy highlighted a phenomenon known as "probe-dependent allosterism," where minor chemical modifications to the inhibitor dramatically affected its ability to interfere with the natural ligand (CCL1) but had little effect on its ability to inhibit the receptor's basal activity. nih.govnih.gov This suggests that the compounds interact with the receptor in a way that allosterically modulates the binding and action of CCL1. nih.gov
The characterization involved several key assays:
Competition Binding Assays: The affinity (Ki) of the compounds was measured by their ability to displace two different radiolabeled probes: the agonist [¹²⁵I]-CCL1 and a viral antagonist [¹²⁵I]-MC148. The affinities against the antagonist MC148 were consistently high and correlated with the compounds' inverse agonist potencies. nih.gov In contrast, the affinities measured against the agonist CCL1 were more varied and aligned with their antagonist potencies. nih.govnih.gov
Functional Assays: The compounds' ability to inhibit CCL1-induced chemotaxis and Gαi signaling was measured to confirm their functional antagonism. nih.govnih.gov Some small molecule antagonists were found to effectively inhibit calcium mobilization and chemotaxis in various cell types, including primary human T cells. nih.gov
These studies led to the classification of these modulators into two groups: "balanced antagonists/inverse agonists," which are effective at both functions, and "predominant inverse agonists," which are much less potent at blocking the natural ligand. nih.gov
Table 1: Characterization of Naphthalene-Sulfonamide Based CCR8 Modulators
| Compound | Inverse Agonist EC50 (nM) | Antagonist EC50 vs. CCL1 (nM) | Affinity Ki vs. [¹²⁵I]-MC148 (nM) | Affinity Ki vs. [¹²⁵I]-CCL1 (nM) |
|---|---|---|---|---|
| LMD-A | 3.7 | 5.9 | 0.37 | 3.4 |
| LMD-B | 1.7 | 14 | 0.43 | 10 |
| LMD-C | 2.8 | 105 | 0.68 | 100 |
| LMD-D | 23 | 138 | 1.5 | 145 |
| LMD-E | 13 | 546 | 27 | 842 |
| LMD-F | 4.7 | 1068 | 1.1 | 700 |
| LMD-G | 5.3 | 1572 | 1.6 | 674 |
| LMD-H | 12 | 1141 | 1.8 | 573 |
Beyond synthetic small molecules, modulation of the CCL1 protein itself has been explored. Research has shown that enzymatic processing of CCL1 can significantly alter its biological activity. Specifically, the C-terminal clipping of three basic amino acids from CCL1 by carboxypeptidase M (CPM) was found to enhance its potency as a CCR8 agonist. nih.govnih.gov While this modification reduced the binding affinity of CCL1 to its receptor, it resulted in a more pronounced intracellular calcium release and increased anti-apoptotic activity, demonstrating that post-translational modification is a natural mechanism for modulating CCL1 function. nih.govnih.govresearchgate.net
Further research has led to the development of highly potent and selective small-molecule CCR8 antagonists, such as IPG7236, which has advanced to clinical studies for cancer treatment. researchgate.netnih.govacs.org The development of neutralizing antibodies that specifically target and block the biological activity of human CCL1 represents another important therapeutic strategy. rndsystems.comnovusbio.com These antibodies can inhibit the chemotaxis induced by CCL1, providing a different modality for modulating the CCL1/CCR8 axis. rndsystems.com
Comparative and Evolutionary Biology of Human Ccl1
Interspecies Homology and Orthologs (e.g., Mouse Tca-3)
Human Chemokine (C-C motif) Ligand 1 (CCL1), also known as I-309, is a member of the CC chemokine subfamily. Its direct ortholog in mice is known as Tca-3 (T-cell activation gene 3). wikipedia.orgepdf.pub The genomic organization of the genes encoding human CCL1 and mouse Tca-3 shows significant homology, particularly in the 5' flanking region. windows.netrndsystems.com
Despite their orthologous relationship and similar genomic structures, the amino acid sequence identity between the mature human CCL1 and mouse Tca-3 proteins is relatively low for orthologs, at approximately 42%. windows.netrndsystems.combio-techne.com A distinguishing structural feature shared by both human CCL1 and mouse Tca-3 is the presence of an additional pair of cysteine residues, which is not found in most other chemokines. windows.netrndsystems.com
| Feature | Human CCL1 (I-309) | Mouse CCL1 (Tca-3) |
| Official Gene Symbol | CCL1 | Ccl1 |
| Chromosome Location | 17q11.2-q12 | 11 C |
| Mature Protein Length | 73 amino acids | Not specified |
| Amino Acid Identity | ~42% identity with mouse Tca-3 | ~42% identity with human CCL1 |
| Key Structural Feature | Contains an extra pair of cysteine residues | Contains an extra pair of cysteine residues |
This table summarizes the key homologous features between human CCL1 and its mouse ortholog, Tca-3.
Conservation of Sequence and Function Across Species
The primary function of CCL1 as a chemoattractant for monocytes/macrophages and T lymphocytes, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs), is a conserved process. wikipedia.org This conservation of the CCL1-CCR8 signaling axis is fundamental to its role in mediating type 2 inflammatory responses. The relevance of this conservation is highlighted by studies in mouse models of human diseases, such as experimental autoimmune encephalomyelitis (EAE), where the CCL1/CCR8 axis is implicated in the pathology, mirroring its suggested role in human neuroinflammatory disorders. wikipedia.org Furthermore, activated mouse and human group 2 innate lymphoid cells (ILC2s) produce CCL1, which then acts in a feed-forward loop via CCR8 to regulate ILC2 functions, indicating a conserved mechanism for amplifying type 2 immune responses across species. nih.gov
Future Directions in Molecular and Biochemical Research of Human Ccl1
Elucidation of Novel CCL1 Signaling Pathways and Molecular Partners
A primary focus of future research is the identification and characterization of signaling pathways and molecular partners for CCL1 beyond the canonical CCL1-CCR8 axis. While CCR8 is a key receptor, evidence suggests that other receptors and signaling cascades are involved in mediating CCL1's effects. nih.gov
Recent groundbreaking research has identified the Autocrine Motility Factor Receptor (AMFR) as a novel, natural receptor for CCL1. nih.gov This discovery is particularly significant in the context of pulmonary fibrosis, where CCL1 promotes the differentiation of lung fibroblasts into myofibroblasts. The binding of CCL1 to AMFR on these cells triggers a distinct signaling pathway involving Ras-ERK-p70S6K, which drives the synthesis of fibrogenic proteins. nih.gov This finding is crucial as it demonstrates that CCL1 can effectively activate fibroblasts even in the absence of CCR8, indicating the existence of alternative, functionally important signaling routes. nih.gov
Future research will need to explore the full extent of this novel CCL1-AMFR pathway in various cell types and diseases. Since AMFR and CCR8 are co-expressed on cells like alveolar macrophages and T cells, dissecting the specific roles and potential interplay of these two receptors in response to CCL1 is a key challenge. nih.gov Understanding the molecular mechanisms that dictate which receptor and subsequent downstream pathway is activated in a given cellular context will be paramount. Mass spectrometry and other proteomic approaches will be instrumental in identifying the full complement of proteins that interact with CCL1, potentially uncovering new receptors or co-receptors that modulate its activity. nih.gov
| Receptor | Associated Signaling Pathway | Key Cellular Outcomes | Primary Cell Types |
|---|---|---|---|
| CCR8 | G-protein coupled signaling, Ca2+ influx, RAS/MAPK pathway | Chemotaxis, regulation of apoptosis, immune cell recruitment wikipedia.org | T regulatory cells, Th2 cells, monocytes/macrophages wikipedia.orgmdpi.com |
| AMFR (Autocrine Motility Factor Receptor) | Ras-ERK-p70S6K pathway | Fibroblast-to-myofibroblast differentiation, fibrogenic protein synthesis nih.gov | Lung fibroblasts, alveolar macrophages, T cells nih.gov |
High-Resolution Structural Biology of CCL1-Receptor Complexes
A fundamental understanding of how CCL1 activates its receptors requires detailed, high-resolution structural information of the ligand-receptor complexes. mdpi.com To date, obtaining such structures for chemokine-receptor pairs has been notoriously challenging due to the flexibility and membrane-embedded nature of G-protein coupled receptors (GPCRs) like CCR8. mdpi.comacs.org
The future in this area lies in the application of advanced structural biology techniques, most notably cryogenic electron microscopy (cryo-EM). Recent successes in determining the cryo-EM structures of other chemokine receptors, such as CCR1 bound to its ligand, provide a roadmap for visualizing the CCL1-CCR8 and CCL1-AMFR interactions at near-atomic detail. nih.gov These structures would reveal the precise molecular contacts between the chemokine and its receptor, explaining the basis of binding specificity and the conformational changes that trigger downstream signaling. nih.gov
Key questions that high-resolution structures could answer include:
How does the N-terminus and main body of CCL1 engage with the extracellular loops and transmembrane domains of CCR8 and AMFR?
What are the specific amino acid residues that form the binding pocket and mediate the interaction?
How do these interactions lead to the specific intracellular signaling events associated with each receptor?
This structural knowledge is not merely academic; it is crucial for the rational design of targeted therapeutics. By understanding the precise architecture of the binding interface, researchers can develop small molecules or biologics that either block (antagonists) or mimic (agonists) the action of CCL1 with high specificity, which is a central goal for therapeutic intervention. mdpi.com
| Research Objective | Primary Technique | Potential Impact |
|---|---|---|
| Determine the 3D structure of CCL1 bound to CCR8 | Cryogenic Electron Microscopy (Cryo-EM), X-ray Crystallography | Elucidate the mechanism of canonical CCL1 signaling and provide a template for rational drug design. nih.govnih.gov |
| Determine the 3D structure of CCL1 bound to AMFR | Cryo-EM, X-ray Crystallography | Understand the molecular basis for the novel, non-canonical CCL1 signaling pathway. nih.gov |
| Analyze conformational changes in the receptor upon CCL1 binding | Nuclear Magnetic Resonance (NMR) Spectroscopy, Cryo-EM | Reveal the dynamics of receptor activation that lead to intracellular signal transduction. acs.org |
Advanced Functional Genomics and Proteomics Approaches to Dissect CCL1 Networks
To fully comprehend the biological role of CCL1, it is essential to move beyond single-pathway analysis and embrace a systems-level perspective. Advanced functional genomics and proteomics offer powerful tools to systematically map the broader molecular networks influenced by CCL1 signaling. nih.govnih.gov These global approaches can identify all the genes, proteins, and pathways involved in both normal and pathological states driven by CCL1. nih.gov
Functional genomics techniques, such as RNA-sequencing (RNA-seq) and DNA microarrays, can be used to generate a comprehensive profile of the gene expression changes that occur in a cell upon stimulation with CCL1. plos.org This can reveal entire cellular programs activated by CCL1, from inflammatory responses to cell differentiation. For instance, comparing the transcriptomic changes induced by CCL1 in cells expressing only CCR8 versus those expressing only AMFR could precisely delineate the distinct downstream effects of each receptor pathway.
Proteomics, primarily based on mass spectrometry, complements genomics by directly studying the proteins themselves. nih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that physically interact with CCL1 or its receptors, revealing novel components of the signaling complex. plos.org Furthermore, quantitative proteomics can measure changes in protein abundance and post-translational modifications (like phosphorylation) across the entire proteome, providing a direct readout of signaling network activity. nih.gov Integrating these "omics" datasets will be key to constructing a comprehensive model of the CCL1 interaction and signaling network. nih.gov
| Approach | Methodology | Research Goal |
|---|---|---|
| Transcriptomics | RNA-sequencing (RNA-seq), DNA Microarrays | Identify all genes whose expression is regulated by CCL1 signaling. plos.org |
| Proteomics | Mass Spectrometry-based protein profiling | Quantify global changes in protein levels in response to CCL1. nih.gov |
| Interactomics | Affinity Purification-Mass Spectrometry (AP-MS), Yeast Two-Hybrid | Identify the complete network of proteins that physically interact with CCL1 and its receptors. plos.org |
| Phosphoproteomics | Mass Spectrometry analysis of phosphorylated peptides | Map the specific kinase signaling pathways activated by CCL1. nih.gov |
Development of Highly Selective Molecular Probes and Tools for CCL1 Pathway Disruption
Progress in understanding the complex biology of CCL1 is intrinsically linked to the availability of specific molecular tools that can be used to probe and manipulate its signaling pathways. A key future direction is the development of highly selective molecular probes that can distinguish between the different CCL1 signaling axes, such as the CCR8 and AMFR pathways. nih.gov
The creation of these tools will enable researchers to dissect the specific contribution of each pathway to a given biological outcome. For example, a small-molecule inhibitor that selectively blocks the CCL1-AMFR interaction, without affecting CCL1-CCR8 binding, would be invaluable for studying the role of the AMFR pathway in fibrosis. nih.gov Conversely, molecules that selectively target the CCL1-CCR8 interaction could help clarify its role in immune regulation.
Several classes of molecular tools are being pursued:
Small-Molecule Modulators: High-throughput screening of chemical libraries can identify small molecules that act as either antagonists or agonists for CCL1 receptors. These can be optimized through medicinal chemistry for higher potency and selectivity.
Monoclonal Antibodies: Antibodies can be generated to specifically bind to CCL1, CCR8, or AMFR, thereby blocking their interaction. Their high specificity makes them excellent research tools and potential therapeutic candidates.
Engineered Protein Scaffolds: Novel protein-based inhibitors, such as DARPins (Designed Ankyrin Repeat Proteins), offer an alternative to antibodies. molecularpartners.commolecularpartners.com These can be engineered to bind with high affinity and specificity to desired targets, including chemokines and their receptors.
These molecular probes are not only essential for fundamental research but also represent the first step toward developing new classes of drugs. By selectively disrupting the specific CCL1 signaling pathways that drive disease, it may be possible to develop more effective and safer therapies for conditions like pulmonary fibrosis, autoimmune disorders, and certain cancers. nih.gov
| Probe Type | Mechanism of Action | Primary Application |
|---|---|---|
| Small-Molecule Inhibitors | Bind to the receptor or ligand to block their interaction. | Dissecting the role of specific receptor pathways in cellular assays and in vivo models. nih.gov |
| Selective Monoclonal Antibodies | High-specificity binding to CCL1 or its receptors to prevent complex formation. | Functional studies and potential therapeutic development. |
| Engineered Proteins (e.g., DARPins) | Custom-designed proteins that bind to specific epitopes on the target molecule. molecularpartners.commolecularpartners.com | Highly specific pathway inhibition for research and therapeutic use. |
| Peptide-based Antagonists | Short peptides derived from the chemokine or receptor sequence that compete for binding. | Probing the specific molecular interactions required for receptor activation. |
Q & A
What is the established role of HCC-1 in atherosclerosis pathogenesis?
- Category : Basic
- Answer : HCC-1 (Hemofiltrate CC chemokine-1) accelerates atherosclerosis by promoting monocyte adhesion to endothelial cells, inducing M1 macrophage polarization, and triggering pyroptosis (inflammatory cell death) in endothelial cells and macrophages via the NF-κB/NLRP3/Caspase-1 pathway. These mechanisms lead to plaque instability, increased inflammatory cytokines (e.g., IL-1β, TNF-α), and macrophage accumulation in atherosclerotic lesions. Key experimental models include ApoE-/- mice overexpressing HCC-1 via AAV9 and in vitro assays using human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes .
What methodological approaches are recommended to detect and quantify HCC-1 in clinical samples?
- Category : Basic
- Answer : The Human HCC-1/CCL14 ELISA Kit is the gold standard for quantifying HCC-1 in serum, plasma, or cell culture media. This sandwich ELISA uses matched antibody pairs to ensure specificity for both natural and recombinant HCC-1. Validation should include Western blotting (e.g., using β-Tubulin as a loading control) and immunohistochemistry (IHC) for tissue localization. Researchers must standardize sample collection protocols to avoid degradation, as highlighted in studies analyzing atherosclerotic plaques and normal arterial tissues .
How can researchers resolve contradictions in HCC-1's reported effects on macrophage polarization?
- Category : Advanced
- Answer : Discrepancies arise from differences in experimental conditions, such as HCC-1 concentration (e.g., 1 μg/mL vs. 20 ng/mL) and cell models. To address this:
- Replicate across models : Use primary macrophages and standardized cell lines (e.g., THP-1).
- Validate markers : Quantify M1 (CD86, NOS2) and M2 (CD206, Arg1) polarization markers via flow cytometry or Western blot.
- Control for confounding factors : Monitor LPS contamination and cell viability. Evidence from conflicting studies (e.g., Na Li et al. vs. atherosclerotic models) underscores the need for dose-response experiments .
What in vivo and in vitro models are most effective for studying HCC-1's mechanistic role in disease?
- Category : Basic
- Answer :
- In vivo : ApoE-/- mice injected with AAV9-HCC-1 to overexpress HCC-1 in vascular tissues, combined with high-fat diets to induce atherosclerosis. Plaque stability and inflammatory markers (e.g., IL-6, TLR4) are assessed via histology and qPCR .
- In vitro : HUVECs and THP-1 monocytes treated with recombinant HCC-1 (20 ng/mL) to study adhesion (via transwell assays), pyroptosis (Caspase-1 activation), and polarization (confocal microscopy for co-localization with TNF-α) .
How should researchers design experiments to validate HCC-1 as a diagnostic biomarker for atherosclerosis?
- Category : Advanced
- Answer :
- Cohort selection : Include age-matched controls and patients with varying atherosclerosis severity. Adjust for comorbidities (e.g., diabetes) using multivariate analysis.
- ROC curve analysis : Determine sensitivity/specificity thresholds for serum HCC-1 levels (e.g., AUC >0.8 indicates strong diagnostic potential).
- Longitudinal studies : Track HCC-1 levels and plaque progression via imaging (e.g., ultrasound). Current evidence highlights the need for larger, multi-center clinical trials to confirm specificity .
What ethical and methodological considerations are critical for human studies involving HCC-1?
- Category : Advanced
- Answer :
- Ethics approval : Adhere to protocols for human subject research (e.g., informed consent, IRB review). Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify study design .
- Data transparency : Publish negative results and raw data in supplementary materials to avoid bias.
- Sample handling : Standardize serum collection (fasting status, storage at -80°C) and validate assays across batches .
How does HCC-1 interact with other inflammatory pathways in endothelial cells?
- Category : Advanced
- Answer : HCC-1 synergizes with LPS and Ox-LDL to amplify inflammation via TLR4/NF-κB signaling, increasing IL-1β and IL-6 secretion. Co-localization studies (confocal microscopy) show HCC-1 and TNF-α co-expression in atherosclerotic plaques. To map interactions, use siRNA knockdown of NLRP3 or Caspase-1 in HUVECs and measure pyroptosis markers (GSDMD cleavage) .
What statistical methods are appropriate for analyzing HCC-1's association with disease progression?
- Category : Advanced
- Answer :
- Non-parametric tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., mRNA levels in small sample sizes).
- Multivariate regression : Adjust for confounders like age and comorbidities in clinical datasets.
- Survival analysis : Apply Kaplan-Meier curves for studies linking HCC-1 levels to cardiovascular events. Evidence from ROC analyses (AUC = 0.89) supports HCC-1's prognostic value .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
